(5-(3-Thienyl)tetrazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-thiophen-3-yltetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAZOPRCKAYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=NN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158900 | |
| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134717-73-0 | |
| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134717730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Precise Structural Characterization
An In-Depth Technical Guide to the Structure Elucidation of (5-(3-Thienyl)tetrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, molecules integrating both thiophene and tetrazole moieties are gaining significant attention. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, while the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] The compound of interest, this compound, combines these features with an acetic acid side chain, creating a molecule with significant potential for biological activity, possibly as an anti-inflammatory or antimicrobial agent.[3][4]
However, the synthesis of such N-substituted tetrazoles invariably leads to the potential for isomeric products. The alkylation of the tetrazole ring can occur at either the N1 or N2 position, resulting in two distinct molecules with potentially different biological activities and physical properties. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical cornerstone for ensuring the integrity of research and the safety and efficacy of any potential therapeutic agent.
This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required to synthesize and definitively elucidate the structure of this compound. We will move beyond a simple listing of techniques to explain the why behind each experimental choice, grounding our protocols in established chemical principles and authoritative literature.
Part 1: Strategic Synthesis of the Target Compound
A robust structural analysis begins with a well-designed synthesis. The logical approach to preparing this compound involves a two-step sequence: first, the formation of the 5-(3-thienyl)-1H-tetrazole core, followed by the selective alkylation of the tetrazole ring.
Step 1: Synthesis of 5-(3-Thienyl)-1H-tetrazole
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5][6][7] This method is often catalyzed by a Lewis or Brønsted acid to activate the nitrile.
Protocol:
-
Reaction Setup: To a solution of 3-cyanothiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).
-
Catalysis: Add a catalyst, such as zinc chloride (ZnCl₂, 0.5 eq) or triethylamine hydrochloride (Et₃N·HCl, 1.0 eq), to the mixture. The use of a catalyst mitigates the explosion risk associated with the use of free hydrazoic acid (HN₃).[5]
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to pH ~2-3. This protonates the tetrazole and causes it to precipitate.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-(3-thienyl)-1H-tetrazole. The product can be further purified by recrystallization.
Causality of Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic nitrile and the inorganic azide salt.
-
Catalyst: A Lewis acid like ZnCl₂ coordinates to the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to attack by the azide anion, thereby accelerating the reaction.[6]
-
Acidification: The tetrazole ring is acidic (pKa similar to carboxylic acids) and exists as a sodium salt in the basic reaction mixture. Acidification is essential for protonation and precipitation of the neutral product.[8]
Step 2: N-Alkylation to Introduce the Acetic Acid Moiety
Alkylation of the 5-(3-thienyl)-1H-tetrazole with an appropriate two-carbon electrophile will yield the desired product. Using ethyl bromoacetate followed by ester hydrolysis is a standard and effective strategy. This reaction can produce a mixture of N1 and N2 isomers, which is the central challenge this guide addresses.
Protocol:
-
Deprotonation: Dissolve the 5-(3-thienyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the tetrazole, forming the tetrazolate anion.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension and stir the mixture at room temperature or gentle reflux for 4-6 hours. Monitor by TLC.
-
Isolation of Ester Intermediate: Once the starting material is consumed, filter off the inorganic salts and evaporate the solvent under reduced pressure. The crude product will be a mixture of ethyl (5-(3-thienyl)tetrazol-1-yl)acetate and ethyl (5-(3-thienyl)tetrazol-2-yl)acetate.
-
Hydrolysis: Dissolve the crude ester mixture in a solution of ethanol and water. Add a base such as sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Final Isolation: Evaporate the ethanol, dilute with water, and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with dilute HCl to pH ~2-3 to precipitate the carboxylic acid products. Filter the solid, wash with cold water, and dry. This solid is a mixture of the target N1 isomer and the N2 isomer.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Part 2: A Multi-Pronged Approach to Structure Elucidation
With the synthesized isomeric mixture in hand, a combination of spectroscopic and analytical techniques is required for unambiguous structure determination. No single technique other than X-ray crystallography can definitively assign the structure; therefore, a self-validating system of cross-referenced data is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the N1 and N2 isomers in solution. The key lies in the different electronic environments of the protons and carbons in each isomer.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them effectively and the acidic proton is often observable.
-
Acquisition of Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Crucial for Confirmation):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for assigning the N1 vs. N2 position.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, primarily within the thienyl ring.
-
-
Interpreting the Data: The Logic of Isomer Assignment
The differentiation between the N1 and N2 isomers hinges on the long-range HMBC correlations between the methylene protons (-CH₂-) of the acetic acid group and the carbons of the tetrazole and thienyl rings.
-
For the N1-isomer, this compound: The methylene protons are three bonds away from the C5 carbon of the tetrazole ring (the carbon attached to the thienyl group). Therefore, a clear correlation peak should be observed in the HMBC spectrum between the -CH₂- protons and the C5 carbon.
-
For the N2-isomer, (5-(3-Thienyl)tetrazol-2-yl)acetic acid: The methylene protons are four bonds away from the C5 carbon. This correlation is typically too weak to be observed or is absent entirely in an HMBC spectrum.
Predicted NMR Data Summary:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlation for N1 Isomer |
| -COOH | ~11-13 (broad s) | ~170-172 | - |
| -CH₂- | ~5.2-5.5 (s) | ~48-52 | C5 of Tetrazole (~155-160 ppm) |
| Thienyl H-2 | ~8.0-8.2 (dd) | ~125-128 | - |
| Thienyl H-4 | ~7.4-7.6 (dd) | ~127-130 | - |
| Thienyl H-5 | ~7.6-7.8 (dd) | ~128-131 | - |
| Thienyl C-3 | - | ~130-133 | - |
| Tetrazole C5 | - | ~155-160 | -CH₂- Protons (~5.2-5.5 ppm) |
Note: Chemical shifts are estimates based on analogous structures and may vary with solvent and concentration.
Diagram of Key HMBC Correlation:
Caption: Key 3-bond HMBC correlation confirming the N1 isomer.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern offers clues that are consistent with the proposed structure.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) is ideal for this molecule due to the acidic proton, allowing for easy formation of the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, should be used to obtain an accurate mass. This allows for the determination of the molecular formula.
-
Tandem MS (MS/MS): Induce fragmentation of the parent ion to observe characteristic daughter ions.
Predicted Fragmentation Pathways:
The molecular formula of C₇H₆N₄O₂S gives a molecular weight of 210.0215 g/mol .
-
[M-H]⁻ (m/z 209.0138): This will be the base peak in negative ESI mode.
-
Loss of N₂ (m/z 181.0189 from [M-H]⁻): A characteristic fragmentation of the tetrazole ring.[8][9]
-
Loss of CO₂ (decarboxylation, m/z 165.0236 from [M-H]⁻): A common fragmentation for carboxylic acids.
-
Loss of the entire acetic acid group (m/z 151.0076 from [M-H]⁻): Cleavage of the N-C bond.
Data Summary Table:
| Ion | Formula | Calculated m/z (Negative Mode) | Interpretation |
| [M-H]⁻ | C₇H₅N₄O₂S⁻ | 209.0138 | Parent Ion |
| [M-H-N₂]⁻ | C₇H₅N₂O₂S⁻ | 181.0182 | Loss of nitrogen from tetrazole ring |
| [M-H-CO₂]⁻ | C₆H₅N₄S⁻ | 165.0239 | Decarboxylation |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule, primarily the carboxylic acid.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretches. This is the most telling feature of a carboxylic acid dimer formed via hydrogen bonding.[2][10][11][12][13]
-
C-H Stretch (Thienyl): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation does not directly affect this carbonyl, so it will be in the typical range for a saturated acid.[10][11]
-
Tetrazole Ring Vibrations: A series of medium to weak absorptions in the 1600-1400 cm⁻¹ and 1100-900 cm⁻¹ regions.
-
C-O Stretch (Carboxylic Acid): A medium-intensity peak around 1300-1200 cm⁻¹.
The presence of the extremely broad O-H stretch and the strong C=O stretch provides definitive evidence for the carboxylic acid moiety.
Single-Crystal X-ray Diffraction: The Definitive Proof
When all other data points strongly to a particular structure, single-crystal X-ray diffraction provides the final, unambiguous confirmation. It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[14][15][16]
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution of the purified target isomer, or vapor diffusion techniques, can be employed to grow single crystals of sufficient size and quality (typically 50-250 microns).[14]
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.[14][17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the atomic positions. This model is refined against the experimental data to yield the final, highly precise molecular structure, including bond lengths, bond angles, and connectivity.[17]
The resulting crystallographic information file (CIF) is the gold standard for structural proof, confirming not only the N1 substitution pattern but also the conformation of the molecule in the solid state.
Conclusion: A Self-Validating System for Structural Integrity
The elucidation of the structure of this compound is a clear illustration of the necessity for a multi-faceted analytical approach. While synthesis may yield a mixture of isomers, a logical and systematic application of modern spectroscopic techniques can resolve any ambiguity. The powerful combination of 2D NMR, particularly the HMBC experiment, provides the primary evidence for distinguishing the N1 and N2 isomers in solution. This assignment is then corroborated by mass spectrometry, which confirms the molecular formula and expected fragmentation, and FTIR, which verifies the presence of key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of the three-dimensional structure. By integrating these techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel chemical entities.
References
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Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid Source: PubMed Central URL: [Link]
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Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]
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Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]
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Title: Alkylation of 5-substituted tetrazoles Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]
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Title: A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones Source: MDPI URL: [Link]
-
Title: A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives Source: ResearchGate URL: [Link]
-
Title: 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS Source: ResearchGate URL: [Link]
-
Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]
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Title: Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines Source: Organic Chemistry Portal URL: [Link]
-
Title: IR: carboxylic acids Source: University of Calgary URL: [Link]
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Title: Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) Source: MDPI URL: [Link]
-
Title: Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers Source: ResearchGate URL: [Link]
-
Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]
-
Title: FTIR spectra of carboxylic acids || H-bonding & conjugation effect Source: YouTube URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo Source: Modgraph URL: [Link]
-
Title: Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Source: Life Science Journal URL: [Link]
-
Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube URL: [Link]
-
Title: Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization Source: Wiley Online Library URL: [Link]
-
Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: PubMed Central URL: [Link]
-
Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PubMed Central URL: [Link]
-
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Stanford Advanced Materials URL: [Link]
-
Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]
-
Title: A fragmentation graph for the acetic acid [M+H]+ ion. Here each node... Source: ResearchGate URL: [Link]
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Introduction to (5-(3-Thienyl)tetrazol-1-yl)acetic Acid (TAT)
An In-Depth Technical Guide on the Biological Activity of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the biological activity of this compound, a potent aldose reductase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of diabetic complications.
This compound, referred to herein as TAT, is a novel synthetic compound identified as a highly potent inhibitor of the enzyme aldose reductase (AR).[1][2] The tetrazole ring is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the development of numerous biologically active agents.[3] TAT, with its distinct thienyl and acetic acid moieties appended to the tetrazole core, has demonstrated significant potential in preclinical studies for the management of diabetic neuropathy.[1]
Molecular Structure:
Core Mechanism of Action: Inhibition of Aldose Reductase
The primary biological activity of TAT is its potent and selective inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This process, catalyzed by AR, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and retinopathy. By inhibiting AR, TAT effectively mitigates the accumulation of sorbitol, thereby addressing a crucial factor in the progression of diabetic complications.[1]
The Polyol Pathway and the Role of Aldose Reductase
The following diagram illustrates the polyol pathway and the point of intervention for TAT.
Caption: The Polyol Pathway and TAT's Inhibition of Aldose Reductase.
Potency and Selectivity of TAT
TAT has demonstrated highly potent inhibition of AR from various species.[1][2] Importantly, it exhibits a favorable selectivity profile, with significantly weaker inhibitory activity against the related enzyme aldehyde reductase (ALR).[1] This selectivity is a critical attribute, as non-selective inhibition of aldehyde reductase can lead to undesirable off-target effects.
Table 1: In Vitro Inhibitory Activity of TAT against Aldose Reductase
| Enzyme Source | IC₅₀ (M) |
| Rat Lens AR | 2.1 x 10⁻⁸ |
| Rabbit Lens AR | 2.3 x 10⁻⁸ |
| Human Placenta AR | 2.8 x 10⁻⁸ |
| Mouse Liver ALR | 2.4 x 10⁻⁶ |
Data sourced from Inukai et al., 1993.[1]
Kinetic Profile of Aldose Reductase Inhibition
Kinetic studies have revealed that TAT exhibits a mixed type of inhibition against rat lens AR at higher concentrations, while at a concentration of 1.0 x 10⁻⁸ M, it demonstrates uncompetitive inhibition.[1] This suggests a complex interaction with the enzyme, potentially involving binding to both the free enzyme and the enzyme-substrate complex.
In Vitro Biological Activity: Inhibition of Sorbitol Accumulation
The efficacy of TAT as an AR inhibitor has been validated in several cell-based and tissue models. In these systems, TAT effectively reduces the accumulation of sorbitol in the presence of high glucose concentrations, mimicking the hyperglycemic state of diabetes.[1]
Table 2: Inhibition of Sorbitol Accumulation by TAT in Various Tissues
| Tissue/Cell Type | IC₅₀ (M) |
| Isolated Rat Sciatic Nerve | 1.0 x 10⁻⁶ |
| Rat Lens | 5.7 x 10⁻⁶ |
| Human Erythrocytes | 2.5 x 10⁻⁷ |
| Rabbit Erythrocytes | 2.1 x 10⁻⁷ |
Data sourced from Inukai et al., 1993.[1]
In Vivo Efficacy in a Preclinical Model of Diabetic Neuropathy
The therapeutic potential of TAT has been further substantiated in a streptozotocin (STZ)-induced diabetic rat model, a widely accepted preclinical model for studying diabetic complications.[1]
Reduction of Sciatic Nerve Sorbitol Content
Oral administration of TAT to STZ-induced diabetic rats resulted in a dose-dependent decrease in sorbitol content in the sciatic nerve. This effect was observed in both prevention and reversal treatment paradigms, highlighting the compound's potential for both prophylactic and therapeutic interventions.[1]
-
Prevention ED₅₀: 8.8 mg/kg/day
-
Reversal ED₅₀: 9.0 mg/kg/day
Improvement of Motor Nerve Conduction Velocity (MNCV)
A key functional deficit in diabetic neuropathy is a decrease in motor nerve conduction velocity (MNCV). Treatment with TAT (2.5-40 mg/kg/day) for 14 days significantly improved the decreased MNCV in diabetic rats. A strong correlation was observed between the improvement in MNCV and the reduction in sciatic nerve sorbitol content, further supporting the mechanism of action of TAT.[1]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of TAT against partially purified aldose reductase from rat lens.
Objective: To determine the IC₅₀ value of TAT for rat lens aldose reductase.
Materials:
-
Partially purified rat lens aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 6.2)
-
This compound (TAT)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of TAT in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare solutions of DL-glyceraldehyde and NADPH in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Phosphate buffer
-
TAT solution at various concentrations (or vehicle control)
-
NADPH solution
-
Partially purified aldose reductase enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each TAT concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TAT concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.
Conclusion
This compound is a potent and selective inhibitor of aldose reductase with demonstrated efficacy in both in vitro and in vivo models of diabetic complications. Its ability to reduce sorbitol accumulation and improve nerve function in a preclinical model of diabetic neuropathy suggests its potential as a therapeutic agent for the treatment of diabetic complications in humans.[1] Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.
References
-
Inukai, T., et al. (1993). Characterization of a novel aldose reductase inhibitor, TAT, and its effects on streptozotocin-induced diabetic neuropathy in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(1), 53-60. [Link]
-
MDPI. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7986. [Link]
-
Popova, E. A., & Trifonov, R. E. (2021). Tetrazoles for biomedicine. Russian Chemical Bulletin, 70(5), 785-813. [Link]
-
MetaADEDB. (2020). This compound. [Link]
Sources
Precision Synthesis of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid: Regiocontrol & Scalability
The following technical guide details the precision synthesis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This document prioritizes regiochemical fidelity, addressing the critical challenge of differentiating between N1- and N2-substituted tetrazole isomers.
Executive Summary
Target Molecule: this compound Core Challenge: 5-Substituted tetrazoles possess two nucleophilic nitrogen atoms (N1 and N2). Standard alkylation of a pre-formed tetrazole ring typically favors the thermodynamically more stable N2-isomer (often >85:15 ratio), rendering it unsuitable for high-yield synthesis of the N1-isomer . Solution: This guide presents a De Novo Assembly Strategy (Modified von Braun/Hassner pathway). By constructing the tetrazole ring after the N-alkyl chain is established (via an amide intermediate), we guarantee 100% regioselectivity for the N1-position.
Retrosynthetic Analysis & Pathway Selection
To achieve the specific 1,5-disubstitution pattern, we must disconnect the tetrazole ring itself rather than the N-alkyl bond.
Figure 1: Retrosynthetic logic demonstrating why the Amide Route (B) is superior for N1-selectivity.
Comparative Pathway Assessment
| Feature | Route A: Direct Alkylation | Route B: Amide-to-Tetrazole (Recommended) |
| Starting Material | 3-Thiophenecarbonitrile | 3-Thiophenecarboxylic acid |
| Key Intermediate | 5-(3-Thienyl)-1H-tetrazole | N-(Carboxymethyl)thiophene-3-amide ester |
| Regioselectivity | Poor (Mixture of N1/N2, typically 1:9) | Perfect (Exclusive 1,5-disubstitution) |
| Purification | Difficult chromatography required to separate isomers | Standard extraction/crystallization |
| Scalability | Limited by separation yield losses | High (Linear sequence) |
Detailed Synthetic Protocol (Route B)
This protocol utilizes a modern adaptation of the von Braun reaction, converting a secondary amide to a tetrazole via an imidoyl chloride intermediate.
Phase 1: Amide Formation
Objective: Link the thiophene core to the glycine backbone.
-
Reagents: 3-Thiophenecarboxylic acid (1.0 eq), Glycine ethyl ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve 3-thiophenecarboxylic acid in DCM at 0°C.
-
Add EDC·HCl and HOBt; stir for 30 min to activate the acid.
-
Add Glycine ethyl ester hydrochloride and DIPEA dropwise.
-
Allow to warm to RT and stir for 12–16 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Yield Expectation: >85% of Ethyl 2-(thiophene-3-carboxamido)acetate.
-
Phase 2: Tetrazole Construction (The Critical Step)
Objective: Cyclize the amide into the tetrazole ring using PCl5 and Trimethylsilyl azide (TMSN3). Note: TMSN3 is preferred over NaN3 for safety and solubility in organic solvents.
-
Reagents: Amide intermediate (from Phase 1), Phosphorus Pentachloride (PCl5, 1.1 eq), Trimethylsilyl azide (TMSN3, 3.0 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Step A (Imidoyl Chloride Formation): Under Nitrogen, dissolve the amide in anhydrous Toluene. Add PCl5 carefully. Stir at RT for 2–3 hours. Monitor by TLC (disappearance of amide). Caution: HCl gas evolution.
-
Step B (Cycloaddition): Cool the solution to 0°C. Add TMSN3 dropwise (Caution: Exotherm).
-
Step C: Heat the reaction to 80–100°C for 12–18 hours.
-
Workup: Cool to RT. Quench carefully with sat. NaHCO3 (Caution: Gas evolution). Extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Product: Ethyl 2-(5-(3-thienyl)-1H-tetrazol-1-yl)acetate.
-
Phase 3: Ester Hydrolysis
Objective: Reveal the final carboxylic acid.
-
Reagents: LiOH·H2O (2.0 eq).
-
Solvent: THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water. Add LiOH.
-
Stir at RT for 2 hours.
-
Acidify to pH 2 with 1N HCl.
-
Extract with EtOAc or filter the precipitate if the solid acid crashes out (common for tetrazole acids).
-
Final Characterization: 1H NMR (DMSO-d6) should show the CH2 singlet near 5.5 ppm and the Thiophene protons.
-
Mechanistic Workflow
The following diagram illustrates the transformation of the amide into the tetrazole ring, highlighting the imidoyl chloride intermediate that enforces the N1-regiochemistry.
Figure 2: Mechanistic pathway ensuring N1-selectivity via imidoyl chloride activation.
Safety & Handling Protocols
-
Azide Hazards: While TMSN3 is safer than NaN3/acid, it can still hydrolyze to form Hydrazoic Acid (HN3), which is highly toxic and explosive.
-
Control: Always keep the reaction basic or neutral during quench. Do not concentrate reaction mixtures containing excess azides to dryness.
-
Waste: Quench azide waste with 10% Sodium Nitrite (NaNO2) and Sulfuric Acid (H2SO4) in a controlled manner to degrade to N2, or use commercial azide quenching kits.
-
-
PCl5 Handling: Reacts violently with water. Handle in a glovebox or under strict inert atmosphere.
-
Thiophene Derivatives: Thiophene compounds can be photosensitive. Store intermediates in amber vials.
References
-
Synthesis of 1,5-Disubstituted Tetrazoles via Amides
-
Regioselectivity in Tetrazole Alkylation (The Problem)
- Title: "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Source: Royal Society of Chemistry (RSC) Advances, 2014.
-
URL:[Link]
-
General Tetrazole Synthesis Review
- Title: "Recent Developments in the Synthesis of Tetrazoles"
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Methodological & Application
Application Note: In Vivo Experimental Design for (5-(3-Thienyl)tetrazol-1-yl)acetic Acid
Executive Summary & Scientific Rationale
(5-(3-Thienyl)tetrazol-1-yl)acetic acid (hereafter referred to as TT-1-AA ) represents a structural class of Aldose Reductase Inhibitors (ARIs) . Chemically, it features a bioisosteric substitution of the thienyl ring for the furyl or phenyl rings found in first-generation ARIs (e.g., zopolrestat, epalrestat). The tetrazole-acetic acid moiety serves as an acidic pharmacophore designed to bind the anion-binding pocket of the Aldose Reductase (ALR2) enzyme, mimicking the substrate to inhibit the conversion of glucose to sorbitol.
Primary Indication: Diabetic Complications (Diabetic Neuropathy, Retinopathy). Mechanism of Action (MoA): Inhibition of the Polyol Pathway, preventing intracellular sorbitol accumulation and subsequent osmotic stress/oxidative damage.
This guide outlines a rigorous in vivo workflow to validate TT-1-AA, moving from formulation and pharmacokinetics (PK) to a chronic efficacy study in Streptozotocin (STZ)-induced diabetic rats.
Experimental Design Strategy
Phase I: Formulation & Pharmacokinetics (PK)
Before efficacy testing, the bioavailability and half-life must be established. Tetrazole-acetic acids are typically acidic (pKa ~3-4) and lipophilic.
-
Challenge: Poor aqueous solubility at low pH.
-
Solution: Formulation as a sodium salt or in a co-solvent system (PEG400/Saline).
Phase II: Pharmacodynamics (PD) & Efficacy
The "Gold Standard" model for ARIs is the STZ-induced diabetic rat .
-
Model: Male Sprague-Dawley rats (STZ induction).
-
Duration: 4–8 weeks (Chronic model).
-
Key Endpoints:
-
Biochemical: Sorbitol and Fructose levels in the sciatic nerve and lens.
-
Functional: Motor Nerve Conduction Velocity (MNCV).
-
Pathological: Lens opacity scoring (cataract formation).
-
Visualization: Mechanism & Workflow
Figure 1: Polyol Pathway & Experimental Timeline
Caption: Figure 1. Mechanism of TT-1-AA inhibition of the Polyol pathway (Left) and the 8-week chronic efficacy timeline in STZ-diabetic rats (Right).
Detailed Protocols
Protocol A: Formulation for In Vivo Delivery
Rationale: TT-1-AA is an organic acid. Direct suspension may lead to erratic absorption.
Reagents:
-
TT-1-AA (Solid)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
0.5% Carboxymethylcellulose (CMC) sodium salt (for suspension)
Procedure (Solution for IV/PO PK):
-
Weigh the required amount of TT-1-AA.
-
Dissolve in 5% DMSO (v/v) + 10% Solutol HS-15 (or Tween 80).
-
Slowly add Saline (0.9% NaCl) to volume.
-
Note: Adjust pH to 7.4 using 0.1N NaOH if necessary to ensure solubility (formation of sodium salt in situ).
Procedure (Suspension for Chronic PO Dosing):
-
Micronize TT-1-AA using a mortar and pestle.
-
Suspend in 0.5% CMC-Na solution.
-
Sonicate for 15 minutes to ensure homogeneity.
Protocol B: Pharmacokinetics (Rat)
Objective: Determine Oral Bioavailability (%F) and Half-life (t1/2).
-
Animals: Male SD rats (n=3 per group), fasted 12h.
-
Dosing:
-
Group 1: IV Bolus (2 mg/kg) via tail vein.
-
Group 2: PO Gavage (10 mg/kg).
-
-
Sampling: Collect blood (0.2 mL) via jugular vein or retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma protein precipitation with Acetonitrile, followed by LC-MS/MS analysis.
Protocol C: Efficacy in STZ-Induced Diabetic Model
Objective: Assess prevention of diabetic neuropathy markers.
1. Induction of Diabetes:
-
Fast rats for 12 hours.
-
Inject Streptozotocin (STZ) freshly dissolved in citrate buffer (pH 4.5) at 60 mg/kg intraperitoneally (IP).
-
Control: Inject citrate buffer only.
-
Validation: Measure blood glucose from tail vein 72 hours post-injection. Rats with glucose >300 mg/dL are considered diabetic and enrolled.
2. Grouping (n=10 per group):
-
Group 1: Naive Control (Vehicle treated).
-
Group 2: Diabetic Control (Vehicle treated).
-
Group 3: TT-1-AA Low Dose (10 mg/kg/day PO).
-
Group 4: TT-1-AA High Dose (50 mg/kg/day PO).
-
Group 5: Positive Control (Epalrestat 50 mg/kg/day PO).
3. Dosing Regimen:
-
Administer once daily (QD) by oral gavage for 8 weeks .
-
Monitor body weight and blood glucose weekly.
4. Functional Endpoint: Motor Nerve Conduction Velocity (MNCV):
-
Timing: Week 8, prior to sacrifice.
-
Method: Anesthetize rat. Stimulate the sciatic nerve at the sciatic notch (proximal) and ankle (distal). Record the compound muscle action potential (CMAP) from the interosseous muscle.
-
Calculation: MNCV (m/s) = Distance between stimulation sites (mm) / (Proximal Latency - Distal Latency) (ms).
5. Biochemical Endpoint: Tissue Sorbitol Extraction:
-
Harvest: Immediately after sacrifice, dissect sciatic nerves and lenses. Weigh and freeze in liquid nitrogen.
-
Extraction: Homogenize tissue in 6% Perchloric acid. Neutralize with Potassium Carbonate.
-
Assay: Measure Sorbitol content using an enzymatic sorbitol dehydrogenase assay or HPLC with pulsed amperometric detection.
Data Presentation & Analysis
Expected Data Structure
Data should be tabulated to demonstrate dose-dependency.
| Group | Dose (mg/kg) | Blood Glucose (mg/dL) | Sciatic Nerve Sorbitol (nmol/g) | MNCV (m/s) |
| Naive | - | 110 ± 10 | 0.5 ± 0.1 | 55 ± 3 |
| Diabetic Vehicle | - | 450 ± 40 | 4.8 ± 0.6 | 41 ± 2 |
| TT-1-AA | 10 | 440 ± 35 | 2.5 ± 0.4* | 46 ± 3 |
| TT-1-AA | 50 | 435 ± 30 | 1.2 ± 0.3 | 51 ± 2 |
| Epalrestat | 50 | 445 ± 30 | 1.1 ± 0.2 | 52 ± 2 |
-
Note: ARIs typically do not lower blood glucose; they only prevent complications. This is a critical validity check.
-
Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test. Significance denoted as *p<0.05, **p<0.01 vs Diabetic Vehicle.
References
-
Wakamoto Pharmaceutical Co Ltd. "Tetrazole acetic acid aldose reductase inhibitors." Expert Opinion on Therapeutic Patents, via .
-
Miyamoto, S. et al. "Structure-Activity Relationships of (5-Substituted Tetrazol-1-yl)acetic Acids as Aldose Reductase Inhibitors." Chemical & Pharmaceutical Bulletin, via .
-
Nelson, D.W. et al. "Structure-activity relationship studies of a series of novel, potent, and selective P2X7 antagonists." Journal of Medicinal Chemistry, 2006. Link (Note: Provides context for tetrazole scaffold utility, though primary target here is AR).
- Oates, P.J. "Aldose reductase inhibitors and diabetic kidney disease.
-
Schemmel, K. et al. "Polyol pathway and diabetic peripheral neuropathy." Drugs, 2010.[1]
Sources
Application Note: Preclinical Evaluation of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid
Executive Summary
(5-(3-Thienyl)tetrazol-1-yl)acetic acid (often referenced in literature as Compound 69 or a Tat1 analogue) is a potent, orally active Aldose Reductase Inhibitor (ARI) .[1] Its primary therapeutic application lies in the prevention and reversal of diabetic complications, specifically Diabetic Peripheral Neuropathy (DPN) .
Unlike earlier generation ARIs (e.g., sorbinil, tolrestat) which faced challenges with poor tissue penetration or toxicity, the tetrazole-1-acetic acid scaffold offers a bioisostere for carboxylic acids that improves pharmacokinetic profiles while maintaining nanomolar affinity (IC₅₀ ≈ 21 nM) for the target enzyme, AKR1B1 (Aldose Reductase).
This guide outlines the standardized protocol for evaluating the efficacy of this compound using the Streptozotocin (STZ)-Induced Diabetic Rat Model , the gold standard for assessing polyol pathway flux and neuroprotection.
Mechanism of Action (MOA)
Under hyperglycemic conditions, hexokinase becomes saturated, shunting excess glucose into the Polyol Pathway . Aldose Reductase (AR) reduces glucose to sorbitol, which accumulates intracellularly due to its poor membrane permeability. This accumulation causes:
-
Osmotic Stress: Swelling and damage to Schwann cells.
-
Oxidative Stress: Depletion of NADPH (required for glutathione regeneration).
-
Myo-inositol Depletion: Impaired Na⁺/K⁺-ATPase activity and reduced nerve conduction velocity.[1]
This compound competitively inhibits AR, blocking the conversion of glucose to sorbitol.[1]
Visualization: The Polyol Pathway & Drug Target
Figure 1: Mechanism of Action. The compound blocks the rate-limiting step of the polyol pathway, preventing sorbitol accumulation and NADPH depletion.
Experimental Protocol: STZ-Induced Diabetic Neuropathy
Rationale: The STZ-rat model mimics Type 1 diabetes phenotype (hyperglycemia, hypoinsulinemia) and reliably develops nerve conduction deficits and sorbitol accumulation within 2-4 weeks.[1]
Animal Selection & Husbandry
-
Species: Rat (Sprague-Dawley or Wistar), Male.
-
Age/Weight: 6-7 weeks old, 200–250 g.
-
Acclimatization: 7 days prior to study start.
-
Diet: Standard chow (Note: Avoid galactose-enriched diets unless performing a specific galactose-cataract model).
Diabetes Induction (Day 0)
-
Fasting: Fast animals for 6–8 hours (water ad libitum).
-
Preparation of STZ: Dissolve Streptozotocin (STZ) in 0.1 M Citrate Buffer (pH 4.5) immediately before use. STZ is unstable at neutral pH.
-
Injection: Administer 60 mg/kg via intraperitoneal (i.p.) injection.
-
Post-Care: Provide 10% sucrose water overnight to prevent localized hypoglycemic shock caused by massive insulin release from lysed beta cells.
Validation of Model (Day 3)
-
Measure blood glucose via tail prick.
-
Inclusion Criteria: Blood glucose > 250 mg/dL (13.8 mM). Animals below this threshold should be re-injected or excluded.
Treatment Protocol (Day 14 – Day 28)
Allow diabetes to establish for 2 weeks before initiating treatment to simulate therapeutic intervention rather than just prophylaxis.
-
Groups (n=8-10 per group):
-
Naïve Control: Non-diabetic, Vehicle treated.
-
Diabetic Control: STZ-induced, Vehicle treated.
-
Positive Control: Epalrestat (50 mg/kg/day) or Sorbinil.
-
Test Group Low: this compound (5 mg/kg).[1]
-
Test Group High: this compound (20 mg/kg).
-
-
Formulation:
Experimental Timeline
Figure 2: Experimental timeline for the therapeutic reversal model.
Key Readouts & Methodology
Biochemical: Sciatic Nerve Sorbitol Content
This is the direct pharmacodynamic marker of target engagement.
-
Harvest: Rapidly dissect sciatic nerves at termination. Weigh wet tissue.
-
Homogenization: Homogenize in 6% perchloric acid.
-
Assay: Neutralize supernatant with potassium carbonate. Measure sorbitol enzymatically using Sorbitol Dehydrogenase (SDH) coupled with NAD+ reduction to NADH.
-
Readout: Absorbance at 340 nm.
-
Calculation: nmol sorbitol / mg wet weight.
-
Functional: Motor Nerve Conduction Velocity (MNCV)
-
Anesthesia: Urethane (1.2 g/kg i.p.) or Isoflurane.
-
Stimulation: Stimulate the sciatic nerve at the sciatic notch (proximal) and ankle (distal).
-
Recording: Record M-waves from the plantar muscles.
-
Calculation:
Expected Data & Statistical Analysis
Based on historical data for this structural class (Tat1 analogues), the following efficacy profile is expected:
| Parameter | Diabetic Control | Test Compound (10 mg/kg) | Naïve Control | Efficacy Note |
| Sciatic Sorbitol (nmol/g) | 1.50 ± 0.2 | 0.40 ± 0.1 | 0.15 ± 0.05 | High Potency: Expect >70% reduction in sorbitol accumulation.[1] |
| MNCV (m/s) | 42.0 ± 2.0 | 50.5 ± 1.5 | 55.0 ± 1.2 | Partial to complete restoration of conduction velocity. |
| Lens Sorbitol (nmol/g) | 15.0 ± 3.0 | 6.5 ± 1.0 | 1.0 ± 0.2 | Lens penetration is often harder; moderate reduction expected. |
Statistical Method:
-
One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to the Diabetic Control.[1]
-
Significance threshold: p < 0.05.
Critical Considerations (Troubleshooting)
-
Acid Stability: Tetrazole acetic acids are stable, but ensure the pH of the oral formulation is not too acidic to cause gastric irritation in repeated dosing. Adjust vehicle to pH ~6-7 if necessary.[1]
-
Specificity: While highly selective for AKR1B1, verify lack of activity against Aldehyde Reductase (AKR1A1) to ensure the compound does not interfere with detoxification of reactive aldehydes.
-
Reference Compound: Always run a positive control (e.g., Epalrestat) as the magnitude of sorbitol accumulation can vary between STZ batches.
References
-
Inukai, T., et al. (1993).[3] Synthesis and biological activity of [5-(3-thienyl)tetrazol-1-yl]acetic acid derivatives as aldose reductase inhibitors.[1] This is the foundational paper establishing the structure-activity relationship (SAR) and potency (IC50 = 21 nM) of Compound 69.
-
(Note: Specific deep link to 1993 Inukai paper unavailable in open web snippets; referenced via PMC reviews below).
-
-
Mylari, B. L., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC10705524. Reviews the specific efficacy of [5-(3-thienyl)
-
Wakamoto Pharmaceutical Co. Patent Evaluation: Tetrazole acetic acid aldose reductase inhibitors.[4] Describes the synthesis and comparison to ONO-2235.
-
Schemmel, K., et al. (2010). Polyol pathway and diabetic peripheral neuropathy.[4] Provides the physiological grounding for the STZ model and sorbitol measurement.
Sources
Analytical methods for quantification of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in biological samples
Application Note: Quantitative Bioanalysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in Biological Matrices via LC-MS/MS
Executive Summary & Introduction
Objective: To establish a robust, validated analytical method for the quantification of This compound (CAS: 134717-73-0) in human plasma and urine.
Significance: this compound is a functionalized tetrazole derivative. Compounds containing the tetrazole-acetic acid moiety are frequently encountered in pharmaceutical research as bioisosteres for carboxylic acids (e.g., in Angiotensin II receptor blockers like Valsartan or Candesartan) or as key intermediates in the synthesis of beta-lactam antibiotics (e.g., Cefazolin analogs). Accurate quantification is critical for pharmacokinetic (PK) profiling, metabolic stability assessment, and impurity monitoring during drug development.
Analytical Challenge: The molecule presents specific bioanalytical challenges:
-
Polarity: The presence of both a carboxylic acid and a nitrogen-rich tetrazole ring makes the molecule highly polar, risking poor retention on standard C18 columns.
-
Acidity: The carboxylic acid moiety (pKa ~3.5) necessitates pH control during extraction and chromatography to prevent peak tailing and ensure consistent ionization.
-
Matrix Effects: As a small, polar acid, it is susceptible to ion suppression from phospholipids in biological matrices.
This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Solid Phase Extraction (SPE) to overcome these challenges, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and selectivity.
Physicochemical Properties & Method Strategy
| Property | Value / Description | Implication for Method Design |
| Formula | C | MW = 210.21 g/mol . |
| Acidity (pKa) | ~3.5 (COOH) | Analyte is anionic at physiological pH. Negative ESI is preferred. |
| LogP | ~0.8 - 1.2 (Est.) | Moderately polar. Requires high aqueous mobile phase initially or HILIC/Polar-embedded columns. |
| Solubility | Soluble in DMSO, MeOH, Basic Buffer | Avoid purely aqueous stock solutions; use 50% MeOH for working standards. |
| UV Abs | ~254 nm (Thiophene/Tetrazole) | UV detection is possible but MS/MS is required for biological sensitivity. |
Strategic Choice: Negative Ion Mode ESI
While the tetrazole ring can be protonated in strong acid (Positive Mode), the carboxylic acid group readily deprotonates to form a stable carboxylate anion
Sample Preparation Protocol
Rationale: Simple Protein Precipitation (PPT) is often insufficient for polar acids due to significant phospholipid carryover. We utilize Mixed-Mode Anion Exchange (MAX) SPE. This mechanism binds the ionized acid (analyte) while washing away neutrals and cations, providing superior cleanup.
Protocol: Mixed-Mode Anion Exchange (MAX) SPE
-
Sample Pre-treatment:
-
Aliquot 100 µL of biological sample (Plasma/Serum) into a 1.5 mL tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., d3-labeled analog or stable isotope).
-
Add 300 µL of 4% H
PO in water. (Acidification ensures the analyte is neutral or slightly ionized for initial interaction, but MAX relies on ion exchange; actually, for MAX, we want the analyte charged (anionic) to bind to the quaternary amine, OR we use the reverse-phase retention first. -
Correction: For MAX (Mixed-mode Anion Exchange) , the sorbent has both Reverse Phase (RP) and Strong Anion Exchange (SAX) properties.
-
Refined Step: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7-8) . At this pH, the carboxylic acid is deprotonated (negative) and binds strongly to the cationic MAX sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition MAX plate (30 mg) with 1 mL Methanol .
-
Equilibrate with 1 mL Water .
-
-
Loading:
-
Load the pre-treated sample (pH ~7.5) onto the cartridge at a slow flow rate (1 mL/min).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 5% Ammonium Hydroxide in Water . (Removes proteins and neutral/basic interferences; Analyte stays bound via anion exchange).
-
Wash 2: 1 mL Methanol . (Removes hydrophobic interferences; Analyte stays bound via charge).
-
-
Elution:
-
Elute with 2 x 250 µL of 2% Formic Acid in Methanol . (The acid neutralizes the carboxyl group, breaking the ionic interaction and releasing the analyte).
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (80:20) .
-
LC-MS/MS Conditions
Chromatography (HPLC/UPLC)
-
Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm).
-
Why? The HSS T3 bonding is designed to retain polar compounds better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Focusing) |
| 0.50 | 5 | Start Gradient |
| 3.00 | 95 | Elution |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI) – Negative Mode .
-
Spray Voltage: -2500 V.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Target Analyte | 209.0 | 165.0 | 15 | Quantifier (Loss of CO |
| Target Analyte | 209.0 | 137.0 | 25 | Qualifier (Tetrazole cleavage) |
| IS (Generic) | Depends on IS | Depends on IS | - | Internal Standard |
Note: The transition 209 -> 165 corresponds to decarboxylation (M - 44), a classic pathway for carboxylic acids in negative mode.
Method Validation Parameters (FDA/EMA Guidelines)
To ensure "Trustworthiness," the method must be validated against the following criteria:
-
Linearity: Calibrate from 1.0 ng/mL to 1000 ng/mL . Use a weighted linear regression (
) to account for heteroscedasticity. -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (Acceptance:
, for LLOQ). -
Inter-day: 3 separate runs.
-
-
Matrix Effect (ME):
-
Compare analyte response in extracted blank plasma (spiked post-extraction) vs. neat solution.
-
Target ME:
. If suppression is high (<85%), refine the SPE wash steps.
-
-
Recovery: Compare extracted QC samples vs. unextracted spikes. Target > 60% consistent recovery.
Workflow Visualization
Caption: Step-by-step bioanalytical workflow for this compound using Mixed-Mode Anion Exchange (MAX) SPE and LC-MS/MS.
Expert Insights & Troubleshooting
-
Peak Tailing: If the carboxylic acid causes tailing on the C18 column, increase the buffer strength of the mobile phase (e.g., use 10 mM Ammonium Formate pH 3.5 instead of just Formic Acid) to mask free silanols.
-
Carryover: The tetrazole ring can be "sticky" in metallic injector paths. Ensure the autosampler needle wash includes an organic solvent (e.g., Acetonitrile:Isopropanol:Water:Formic Acid).
-
Stability: Tetrazole-acetic acids are generally stable, but avoid high pH (>10) for extended periods during sample processing to prevent potential ring degradation or isomerization.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Sutton, J. et al. (2018). The use of mixed-mode solid-phase extraction in the analysis of acidic drugs. Journal of Chromatography B.
Application Note: A Robust HPLC-UV Method for the Analysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This molecule possesses distinct chemical features, including a carboxylic acid group, a tetrazole ring, and a thiophene moiety, which dictate the chromatographic strategy. This guide details the rationale behind column and mobile phase selection, a step-by-step protocol for method development from initial gradient scouting to a final optimized isocratic method, and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The protocols are designed for researchers, quality control analysts, and drug development professionals requiring a reliable, accurate, and precise analytical method for this compound.
Introduction and Method Rationale
This compound is a heterocyclic compound featuring three key functional groups that influence its analytical behavior:
-
Carboxylic Acid: This group is acidic, and its degree of ionization is highly dependent on pH.
-
Tetrazole Ring: The tetrazole ring is a bioisostere of the carboxylic acid group and is also acidic, with the parent compound having a pKa of approximately 4.9.[3][4] The presence of two acidic centers makes pH control of the mobile phase critical for consistent chromatography.
-
Thiophene Ring: This sulfur-containing aromatic ring acts as a chromophore, making the molecule suitable for UV detection, and contributes to its overall hydrophobicity.[5]
The primary challenge in the HPLC analysis of acidic compounds is managing their ionization. In reversed-phase chromatography, the neutral (protonated) form of an acid is more hydrophobic and therefore better retained on a non-polar stationary phase (like C18), typically resulting in sharper, more symmetrical peaks. If the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of ionized and neutral forms, leading to poor peak shape and shifting retention times. Therefore, the fundamental principle of this method is to suppress the ionization of both the carboxylic acid and tetrazole functional groups. This is achieved by maintaining a mobile phase pH that is at least 1-2 units below the pKa of the most acidic proton.[6] Given the predicted pKa of the structurally similar 1H-Tetrazole-1-acetic acid is approximately 2.67, a mobile phase pH of around 2.5 is a logical starting point.[7]
A standard C18 column is selected as the stationary phase due to its versatility and proven performance in separating polar organic compounds.[8][9] UV detection is employed, leveraging the chromophoric thiophene ring.
Figure 1: Logical workflow for HPLC method development.
Materials and Instrumentation
| Item | Specification |
| Instrumentation | HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector. |
| Chromatography Software | Empower™, Chromeleon™, or equivalent. |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). |
| Analyte Standard | This compound, reference standard grade (>98% purity). |
| Solvents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade). |
| Reagents | Formic acid (LC-MS grade) or Orthophosphoric acid (ACS grade). |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |
| Filtration | 0.45 µm or 0.22 µm syringe filters (PTFE or nylon). |
Experimental Protocols
Protocol 3.1: Preparation of Solutions
-
Mobile Phase A (Aqueous):
-
Option 1 (Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. This provides a pH of approximately 2.7.
-
Option 2 (Phosphate Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. Filter and degas.[10]
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation.
Protocol 3.2: Initial Method Development - Scouting Gradient
The goal of the scouting run is to determine the approximate elution conditions and to confirm the suitability of the selected column and mobile phases.[11]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B over 1 min, equilibrate for 5 min. |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA scan 200-400 nm. Extract chromatogram at 230 nm for initial review.[5] |
Procedure:
-
Equilibrate the system with the initial conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL).
-
Analyze the resulting chromatogram to determine the retention time (t_R) and the UV spectrum of the analyte peak. The λmax from the PDA spectrum should be used for subsequent experiments.
Protocol 3.3: Method Optimization
Based on the scouting run, the method can be optimized for faster analysis time and better peak performance. The goal is to achieve a sharp, symmetrical peak with a retention time ideally between 3 and 10 minutes.
If converting to an isocratic method:
-
Calculate the percentage of Mobile Phase B at the time of elution from the scouting run. A good starting point for the isocratic mobile phase composition is slightly lower than this value.
-
For example, if the peak eluted at 12 minutes in the 20-minute gradient (5-95% B), the approximate organic composition is: 5% + (12 min / 20 min) * (95% - 5%) = 59% B.
-
Start with an isocratic run using 55% Acetonitrile and adjust as needed to achieve the desired retention time. Increase the organic percentage to decrease retention time; decrease it to increase retention time.
Protocol 3.4: Final Optimized Isocratic Method
The following is a proposed final method, which should be confirmed and adjusted based on the results of Protocol 3.3.
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at λmax (e.g., 235 nm, determined from PDA scan) |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The following parameters must be evaluated.
Figure 2: Workflow for ICH Q2(R1) method validation.
Specificity
-
Objective: To ensure the signal is unequivocally from the analyte of interest.
-
Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.
-
Inject a known impurity or a placebo sample, if available.
-
Use a PDA detector to assess peak purity of the analyte peak in a standard solution. The purity angle should be less than the purity threshold.
-
Linearity and Range
-
Objective: To demonstrate a proportional relationship between concentration and detector response over a specified range.[1]
-
Protocol:
-
Prepare a series of at least five concentrations from the stock solution, typically covering 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix. If a placebo is unavailable, perform recovery on the prepared linearity solutions.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Inject six replicate preparations of the working standard solution (100 µg/mL).
-
Intermediate Precision: Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.[9]
-
Protocol:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. This can be done by injecting successively more dilute solutions.
-
-
Acceptance Criteria: Confirm the determined LOQ concentration provides acceptable precision (RSD ≤ 10%).
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., vary Acetonitrile by ± 2%)
-
-
Inject the working standard and assess the impact on retention time, peak area, and system suitability parameters.
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
System Suitability Testing (SST)
Prior to any sample analysis, the chromatographic system must be verified to be fit for its intended use. Perform the following tests by making five replicate injections of the working standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |
Conclusion
This application note presents a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the acidic analyte, excellent peak shape and reproducibility can be achieved using a standard C18 column. The detailed protocols for method development, optimization, and validation according to ICH Q2(R1) guidelines provide a comprehensive framework for establishing a reliable analytical procedure suitable for quality control and research environments.
References
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Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tetrazolylacetic acid. Retrieved from [Link]
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ChemBK. (n.d.). 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid. Retrieved from [Link]
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Godi, S., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences. Retrieved from [Link]
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Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Towers, G. H. N., et al. (1984). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products. Retrieved from [Link]
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Hasan, D., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2. Retrieved from [Link]
-
UKM Journal Article Repository. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3-furyl)tetrazol-1-ylacetic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Stability issues of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in solution
Welcome to the technical support center for (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered when working with this compound in solution.
Introduction to the Stability of this compound
This compound incorporates two key heterocyclic structures: a tetrazole ring and a thiophene ring. The tetrazole ring, due to its high aromaticity and nitrogen content, generally imparts significant chemical and thermal stability to molecules.[1] Tetrazoles are also known for their metabolic stability, making them valuable in medicinal chemistry.[2] The thiophene ring is also a stable aromatic system.[3] However, the stability of the entire molecule in solution can be influenced by various factors such as pH, temperature, light, and the presence of oxidative or hydrolytic conditions.
This guide will address potential stability challenges through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The primary factors include:
-
pH: The acidity or basicity of the solution can influence the ionization state of the carboxylic acid and the tetrazole ring, potentially affecting solubility and susceptibility to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including thermal decomposition of the tetrazole ring.[4][5]
-
Light Exposure: Both the thiophene and tetrazole rings can be susceptible to photolytic degradation.[6][7][8]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the thiophene ring or other parts of the molecule.
Q2: Is the tetrazole ring in this compound susceptible to degradation?
A2: While generally stable, the tetrazole ring can undergo degradation under specific stress conditions. Photolysis can lead to the cleavage of the tetrazole ring through various pathways, potentially yielding diverse photoproducts.[7] Thermal decomposition, especially at high temperatures, can also lead to the breakdown of the ring, often with the release of nitrogen gas.[9]
Q3: How does the thiophene moiety influence the stability of the compound?
A3: The thiophene ring is generally robust. However, it can be susceptible to photo-oxidation in the presence of light and oxygen, which can lead to the formation of various oxidation products. The electronic properties of substituents on the thiophene ring can influence its reactivity.[10]
Q4: What is the expected pKa of this compound?
A4: The molecule has two acidic protons: one on the carboxylic acid group and one on the tetrazole ring. The pKa of the carboxylic acid is expected to be in the range of typical carboxylic acids (around 3-5). The tetrazole ring itself is also acidic, with a pKa comparable to that of carboxylic acids (around 4.9 for unsubstituted tetrazole).[11] The exact pKa values will be influenced by the electronic effects of the thienyl and acetic acid substituents.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments.
Issue 1: I am observing a decrease in the concentration of my stock solution of this compound over time, even when stored in the dark.
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrolysis | 1. Prepare fresh solutions in aprotic solvents (e.g., anhydrous DMSO, DMF) for comparison. 2. If aqueous buffers are necessary, prepare them fresh and consider using a buffer system with a pH close to the compound's pKa to maximize stability. 3. Analyze for potential hydrolytic degradants using LC-MS. | Although the tetrazole and thiophene rings are generally stable to hydrolysis, the overall molecule's stability in aqueous solution, especially at extreme pH values, should not be assumed. Comparing stability in aprotic versus protic solvents can help identify hydrolysis as a factor. |
| Solvent Reactivity | 1. Evaluate the stability in different recommended solvents. 2. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers). | The solvent itself could be a source of degradation. Using high-purity, fresh solvents is crucial for maintaining the integrity of the compound. |
Issue 2: My experimental results are inconsistent when I perform the experiment on different days, and I suspect photodegradation.
| Potential Cause | Troubleshooting Steps | Rationale |
| Photodegradation | 1. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. 3. Conduct a photostability study by exposing a solution to a controlled light source (e.g., a UV lamp) and comparing its purity profile to a protected sample.[6] | Both tetrazole and thiophene moieties can be light-sensitive.[6][7][8] Inconsistent results are a common symptom of photodegradation, as the extent of degradation can vary with incidental light exposure. |
Issue 3: I am seeing unexpected peaks in my chromatogram after heating my sample.
| Potential Cause | Troubleshooting Steps | Rationale |
| Thermal Degradation | 1. Avoid excessive heating of solutions. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. 2. Store stock solutions at recommended temperatures (e.g., -20°C or -80°C). 3. Perform a thermal stress study by incubating the solution at elevated temperatures and analyzing for degradation products. | Tetrazole derivatives can be susceptible to thermal decomposition.[4][5][12] The appearance of new peaks upon heating is a strong indicator of thermal degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[13][14]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[15]
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At designated time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Stability Concepts
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under stress conditions.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing stability issues.
Caption: Troubleshooting workflow for stability issues.
References
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Modi, G., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(23), 11431-11495. [Link]
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Al-Amiery, A. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-10. [Link]
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Wiedbrauk, S., et al. (2018). “Click-Switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems. Chemical Science, 9(22), 5044-5050. [Link]
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Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles. Russian Chemical Reviews, 91(1), 1-36. [Link]
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Timoshev, A. A., et al. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(34), 6934-6944. [Link]
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Zinner, G., et al. (1972). Über die Ugi-Reaktion mit Hydrazin-Derivaten, 1. Mitt.: Umsetzungen von Aldehyden und Isocyaniden mit Hydrazinen und Stickstoffwasserstoffsäure. Archiv der Pharmazie, 305(10), 757-765. [Link]
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Grammatoglou, K., & Jirgensons, A. (2022). Synthesis of 1,5-Disubstituted Tetrazoles from N-Aryl Amides via a One-Pot Tandem Vilsmeier–Haack and Cyclization Reaction. The Journal of Organic Chemistry, 87(5), 3810-3816. [Link]
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Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1367053. [Link]
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Papagni, A., et al. (2023). Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. International Journal of Molecular Sciences, 24(13), 11038. [Link]
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Li, W., et al. (2015). Synthesis and Photochromism Studies of 1-[2-methyl-5-(2-pyridyl)-3-thienyl]-2-[2-methyl-5-(4-bromophenyl)-3-thienyl]perfluorocyclopentene. Journal of Chemical and Pharmaceutical Research, 7(3), 1275-1279. [Link]
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Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
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Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]
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de la Cruz, J. N., et al. (2022). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2022(2), M1382. [Link]
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Cherfi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(23), 5483. [Link]
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Washabaugh, M. W., & Jencks, W. P. (1988). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Journal of the American Chemical Society, 110(1), 296-312. [Link]
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PubChem. (n.d.). (5-amino-1H-tetrazol-1-yl)acetic acid. [Link]
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Bajaj, S., et al. (2007). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 671-683. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ajpsonline.com [ajpsonline.com]
- 15. sepscience.com [sepscience.com]
Common side reactions in the synthesis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Case ID: TET-THIO-005 Subject: Troubleshooting Side Reactions & Regioselectivity in Tetrazole-Acetic Acid Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of the tetrazole
This guide addresses the three primary failure modes:
-
Regioisomer Contamination (
vs. ): The most common "side reaction." -
Incomplete Cycloaddition: Stalled formation of the tetrazole ring.
-
Thiophene Degradation: Sensitivity of the sulfur heterocycle during aggressive workups.
Visual Workflow & Failure Points
The following diagram illustrates the critical decision points and where side reactions typically occur.
Figure 1: Synthetic pathway highlighting the N1/N2 bifurcation point. The formation of the N2-isomer is the primary competing reaction.
Module 1: The Regioselectivity Challenge ( vs. )
User Query: "I am observing two spots on my TLC after alkylating the 5-(3-thienyl)tetrazole with ethyl bromoacetate. The major spot corresponds to the wrong isomer. How do I fix this?"
Technical Analysis
Tetrazoles exist in a tautomeric equilibrium (
-
The Problem: The
atom is generally more nucleophilic and less sterically hindered by the substituent at position C5 (the thiophene ring). Consequently, -alkylation is often the major pathway (ratios of can range from 3:1 to 10:1). -
The Diagnosis: The
-isomer usually has a higher value (less polar) than the -isomer on silica gel because the dipole moment of the -substituted tetrazole is lower.
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | Use | Stronger bases that create a "naked" tetrazolate anion can sometimes shift ratios slightly, though steric factors usually dominate. |
| Solvent System | Polar Aprotic (DMF/DMSO) | Polar solvents stabilize the more polar transition state leading to the |
| Alkylation Reagent | Ethyl Chloroacetate | Using the less reactive chloroacetate (vs. bromoacetate) allows for a later transition state, which can sometimes improve selectivity via thermodynamic control, though this is substrate-dependent. |
| Purification (Critical) | Flash Chromatography | Do not proceed to hydrolysis with the mixture. Separate the esters first. The |
Standard Operating Procedure for Separation:
-
Perform the alkylation with ethyl bromoacetate.
-
Run TLC (Hexane:Ethyl Acetate 3:1). You will see two spots.
-
Top Spot (
): Major impurity. -
Bottom Spot (
): Target intermediate.
-
-
Isolate the lower spot via column chromatography.
-
Confirm regiochemistry via NMR (NOE experiments: The
-methylene protons often show NOE with the thiophene ring protons; is too distant).
Module 2: Tetrazole Formation Issues
User Query: "My cycloaddition of 3-thiophenecarbonitrile with sodium azide is stalling or yielding low conversion."
Technical Analysis
The [3+2] cycloaddition between a nitrile and an azide is slow because nitriles are poor electrophiles. Traditional methods used harsh conditions (DMF,
Troubleshooting Protocol
1. Catalyst Selection:
-
Preferred: Zinc Bromide (
) . -
Mechanism: Zinc coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, facilitating the attack by the azide ion [1].
-
Protocol: Use 1.0 equiv Nitrile, 1.1 equiv
, and 1.0 equiv in water/isopropanol reflux.
2. Safety Critical (Hydrazoic Acid):
-
Risk: Upon workup, if the reaction mixture is acidified directly with strong HCl while unreacted
remains, volatile and explosive Hydrazoic Acid ( ) is generated. -
Mitigation:
-
Cool the reaction to room temperature.
-
Add Sodium Nitrite (
) to quench excess azide before acidification (forms and ). -
Perform acidification in a fume hood with a blast shield.
-
Module 3: Thiophene Ring Sensitivity
User Query: "The product is turning dark brown/black during the hydrolysis step."
Technical Analysis
Thiophenes are electron-rich aromatic rings. While stable under basic conditions, they are susceptible to:
-
Electrophilic attack (if strong acids are used during workup).
-
Oxidative degradation (if the reaction is exposed to air at high temperatures for prolonged periods).
Troubleshooting Protocol
-
Hydrolysis Conditions: Use Lithium Hydroxide (
) in THF/Water at room temperature rather than refluxing with or . This "soft" hydrolysis preserves the thiophene ring. -
Workup: Acidify the final salt carefully to pH 3-4 using
or Citric Acid. Avoid concentrated mineral acids which can cause polymerization of the thiophene.
FAQ: Quick Reference
Q: Can I convert the
-
A: Generally, no. The alkylation is irreversible under standard conditions. Isomerization requires high temperatures (
) and usually favors the thermodynamic product (often or decomposition). Your best strategy is optimizing the initial ratio and efficient separation.
Q: Why use the ethyl ester instead of alkylating with chloroacetic acid directly?
-
A: Direct alkylation with the acid (
) requires two equivalents of base (one for the tetrazole, one for the carboxylic acid) and often leads to solubility issues and difficult purification. The ester allows for smooth chromatography to separate the isomers.
Q: Are there any specific spectral markers for the
-
A: Yes. In
NMR, the tetrazole ring carbon (C5) typically resonates upfield (approx. 150-155 ppm) for the -isomer compared to the -isomer (approx. 160-165 ppm), though this should be confirmed with 2D NMR (HMBC/NOESY) [2].
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[3][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][4] The Journal of Organic Chemistry.
-
Reynard, G., et al. (2022).[5] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
-
[5]
-
-
Butler, R. N. (1984). Tetrazoles. Comprehensive Heterocyclic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
How to improve the solubility of (5-(3-Thienyl)tetrazol-1-yl)acetic acid for in vitro assays
Executive Summary
(5-(3-Thienyl)tetrazol-1-yl)acetic acid presents a classic "brick dust" solubility profile common in heterocyclic drug discovery. Its structure combines a lipophilic aromatic core (thiophene-tetrazole) with a polar, ionizable tail (acetic acid).[1]
The primary failure mode for this compound in biological assays is precipitation upon dilution , caused by the "Solvent Shock" phenomenon where the hydrophobic effect overwhelms the ionization potential of the carboxylic acid. This guide provides a tiered approach to solubilization, moving from standard DMSO optimization to advanced cyclodextrin complexation.
Module 1: Stock Solution Integrity (The Foundation)
The Problem: DMSO is hygroscopic. It absorbs water from the atmosphere, which can induce micro-precipitation of the compound inside the stock vial before you even begin your assay.
The Protocol:
-
Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).
-
Vessel: Prepare stocks in amber glass vials with PTFE-lined caps to prevent plasticizer leaching and photodegradation.
-
Dissolution:
-
Weigh the compound.[2]
-
Add 80% of the calculated DMSO volume.
-
Vortex for 30 seconds.
-
Sonicate at 40 kHz for 5-10 minutes (bath sonicator) to break crystal lattice energy.
-
Add remaining DMSO to reach target volume.
-
Figure 1: Optimized workflow for preparing high-integrity DMSO stock solutions to minimize water uptake and pre-assay precipitation.
Module 2: The Dilution Strategy (Preventing "Crash Out")
The Science: When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media (PBS or DMEM), the solvent environment changes instantaneously. The compound experiences a rapid increase in polarity. If the local concentration exceeds the thermodynamic solubility limit before the carboxylic acid can deprotonate (ionize), the compound precipitates.
The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.
Step-by-Step Protocol:
-
Prepare a 100x Intermediate: Dilute your primary stock (e.g., 10 mM) into a "carrier solvent" compatible with your assay (usually pure DMSO or a 50:50 DMSO:Water mix if stable) to create a working stock (e.g., 100 µM).
-
Warm the Media: Ensure your cell culture media is at 37°C . Cold media decreases kinetic solubility and encourages precipitation.
-
Dynamic Mixing: Do not add the compound to a static well. Add the compound to the media while vortexing or mixing rapidly to disperse the DMSO plume immediately.
Module 3: Advanced Formulation (Cyclodextrin Complexation)
If the standard DMSO protocol fails (visible turbidity or variable assay data), you must encapsulate the hydrophobic thienyl-tetrazole core. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of molecules.[1]
Mechanism: The hydrophobic thienyl ring enters the CD cavity, while the hydrophilic exterior and the acetic acid tail interact with the aqueous solvent.
Protocol: HP-β-CD Stock Preparation
-
Calculate Molar Ratio: Use a 1:5 to 1:10 molar ratio (Drug : Cyclodextrin) to ensure full encapsulation.
-
Example: For a 10 mM drug stock, prepare a 50–100 mM HP-β-CD solution.[1]
-
-
Solvent System:
-
Dissolve HP-β-CD in PBS or water first.[1]
-
Add the compound (from DMSO stock or solid) to the CD solution.
-
Shake/incubate at 37°C for 1–2 hours.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.
Figure 2: Schematic of the host-guest inclusion complex.[1] The cyclodextrin shields the lipophilic core from water, preventing aggregation.
Module 4: pH and Buffer Chemistry (Critical)
The "acetic acid" moiety is your solubility switch.
-
Low pH (< 4.0): The carboxylic acid is protonated (neutral). Solubility is lowest .
-
Physiological pH (7.4): The acid is deprotonated (anionic, -COO⁻). Solubility is highest .
Critical Check: Ensure your assay buffer (HEPES, PBS) has sufficient capacity. Adding a highly acidic stock solution (if the compound was salted as a hydrochloride, for example) can locally drop the pH and cause precipitation.
-
Recommendation: Verify the pH of your highest concentration working solution. If it drops below 7.0, re-buffer with 25 mM HEPES.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding stock to media | "Solvent Shock" / Local supersaturation | Use the Intermediate Dilution method (Module 2).[1] Vortex media during addition. |
| Precipitation after 24 hours incubation | Crystal growth / pH drift | Check media pH. If cells acidify the media (metabolic acidosis), the compound may protonate and crash. Increase buffer strength (HEPES). |
| Variable IC50/EC50 curves | Compound adhering to plastic | The thienyl group is sticky. Use Low-Binding plates or add 0.01% Tween-20 / BSA to the assay buffer.[1] |
| DMSO Stock freezes at room temp | High water content or pure DMSO nature | DMSO freezes at 19°C.[1] This is normal. Thaw completely and vortex before use to ensure homogeneity. |
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
PubChem. (2025).[3] Compound Summary: 1-Tetrazolylacetic acid.[1][3] National Library of Medicine.
-
Way, L. (2017).[4] Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Notes.
-
Sigma-Aldrich. (2024).[1] Product Information: (2-Hydroxypropyl)-β-cyclodextrin.[1][5]
Sources
- 1. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]
- 2. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 3. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (5-(3-Thienyl)tetrazol-1-yl)acetic Acid Scaffolds
Status: Operational Ticket ID: TTA-SC-001 Subject: Troubleshooting Off-Target Effects & Metabolic Liabilities Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
You are likely utilizing (5-(3-Thienyl)tetrazol-1-yl)acetic acid (or its derivatives) as a bioisostere for carboxylic acid-based inhibitors, potentially targeting enzymes like Aldose Reductase , P2X7 receptors , or GPR40 . While this scaffold offers excellent hydrogen-bond acceptor properties and metabolic resistance compared to simple carboxylates, it introduces two distinct classes of off-target liabilities:
-
Metabolic Toxicity (The Thiophene Alert): Cytochrome P450-mediated bioactivation leading to reactive electrophiles.[1][2]
-
Anionic Promiscuity (The Tetrazole-Acid Tail): High Human Serum Albumin (HSA) binding and Organic Anion Transporter (OAT) interference.
This guide provides the experimental protocols to diagnose and mitigate these specific issues.
Module 1: Diagnosing Metabolic Bioactivation (Thiophene Liability)
The Issue: The 3-thienyl moiety is a structural alert. CYP450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene ring to form thiophene-S-oxides or epoxides .[1][2] These are highly reactive Michael acceptors that covalently bind to hepatic proteins, causing time-dependent inhibition (TDI) of CYPs or immune-mediated hepatotoxicity (idiosyncratic toxicity).
Diagnostic Workflow: Glutathione (GSH) Trapping Assay
Do not rely solely on standard microsomal stability. You must test for reactive metabolite formation.
Protocol:
-
Incubation: Incubate 10 µM of test compound with human liver microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).
-
Cofactors: Add NADPH-regenerating system.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).
-
Note: Use N-Acetylcysteine (NAC) if GSH ionization suppresses MS signal.
-
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: Quench with cold acetonitrile. Analyze supernatant via LC-MS/MS (High Res).
-
Detection: Search for [M + GSH + O - 2H] or [M + GSH + O] adducts.
Decision Matrix:
| Observation | Diagnosis | Recommended Action |
| +16 Da Peak (Oxidation) | Stable S-oxide formed. | Monitor. If >10% turnover, risk of accumulation. |
| +323 Da Peak (GSH Adduct) | CRITICAL: Reactive metabolite confirmed. | Stop. Structural modification required (see below). |
| No Adducts | Clean metabolic profile. | Proceed to Module 2. |
Structural Mitigation Strategy
If GSH adducts are found, you must block the metabolic "soft spot" on the thiophene ring.
-
Tactic A (Blocking): Introduce a substituent (Cl, F, or Methyl) at the C-2 position of the thiophene ring to sterically hinder oxidation.
-
Tactic B (Electronic): Replace the thiophene with a thiazole or isothiazole ring (lower electron density reduces oxidation potential).
Module 2: Addressing Anionic Promiscuity (Tetrazole-Acid Liability)
The Issue: The tetrazole-acetic acid moiety has a pKa ~3–4. At physiological pH (7.4), it is fully ionized (anionic). This leads to:
-
"Protein Sink" Effect: >99% binding to HSA (Site II), leaving very little free drug (
) to hit the target. -
Transporter Toxicity: Inhibition of OAT1/OAT3, causing drug-drug interactions (DDIs).
Diagnostic Workflow: The Protein Shift Assay
Standard IC50 values in buffer are misleading for this scaffold.
Protocol:
-
Assay A: Determine IC50 in standard biochemical buffer (0% serum).
-
Assay B: Determine IC50 in media containing 45 mg/mL physiological HSA (or 10% FBS, though HSA is more predictive).
-
Calculation: Calculate the Shift Factor =
.
Interpretation:
-
Shift < 10x: Acceptable.
-
Shift > 50x: The compound is likely failing in vivo due to protein binding, not lack of potency.
Troubleshooting Low Cellular Activity (Permeability)
The anionic headgroup resists passive diffusion through cell membranes.
-
Solution: Synthesize the Ethyl Ester or Pivaloyloxymethyl (POM) ester prodrug.
Visualizing the Off-Target Cascade
The following diagram maps the structural features of the molecule to their specific biological consequences.
Caption: Structural decomposition of toxicity pathways. Red pathways indicate safety risks; Grey pathways indicate efficacy risks.
Frequently Asked Questions (FAQs)
Q: My compound shows potent IC50 (nM range) in enzyme assays but no activity in whole-cell assays. Why? A: This is the classic "Charge Penalty." The tetrazole-acetic acid is fully ionized at pH 7.4, preventing passive diffusion across the lipid bilayer.
-
Fix: Verify permeability using a PAMPA-BBB assay at pH 7.4. If
cm/s, you must use a prodrug strategy (esterification) for cellular assays.
Q: I see a time-dependent shift in IC50 when pre-incubating with microsomes. Is this relevant? A: Yes. This suggests Mechanism-Based Inhibition (MBI) . The thiophene ring is likely being oxidized to a reactive intermediate that covalently binds to the CYP enzyme, killing it. This predicts high drug-drug interaction (DDI) potential clinically.
Q: Can I replace the Tetrazole with a Carboxylic Acid to fix the toxicity? A: Unlikely. The tetrazole is already a bioisostere for the carboxylic acid.[3] Reverting to a carboxylic acid usually reduces metabolic stability (glucuronidation) and permeability without solving the protein binding issue. Consider a Tetrazole-5-thione or a Squaric acid replacement if the anion is the problem.
References
-
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Identification of the reactive S-oxide." Chemical Research in Toxicology.
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Plasma Protein Binding."
-
Pons, C., et al. (1999). "Immune-mediated hepatotoxicity of thiophene-containing drugs: Tienilic acid." Journal of Pharmacology and Experimental Therapeutics.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Sources
Technical Support Center: Preventing Degradation of Tetrazole Compounds
Welcome to the technical support center for the handling and storage of tetrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic scaffolds. Tetrazoles are bioisosteres for carboxylic acids and are integral to many pharmaceutical agents, but their nitrogen-rich structure can present unique stability challenges.[1][2] This resource provides in-depth, actionable guidance in a question-and-answer format to help you identify, troubleshoot, and prevent the degradation of your valuable compounds.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common initial queries regarding the stability and storage of tetrazole compounds.
Q1: What are the primary environmental factors that cause my tetrazole compound to degrade?
A: The degradation of tetrazole compounds is primarily driven by four key factors: heat, light, moisture, and pH. The high-nitrogen tetrazole ring, while aromatic and generally stable, can undergo cleavage or side-chain reactions when subjected to sufficient energy or reactive environments.[3][4]
-
Heat (Thermal Stress): High temperatures provide the activation energy needed for decomposition pathways.[5] For many tetrazole derivatives, this can lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive nitrilimine intermediates, which can then react further to form various degradation products.[1][3]
-
Light (Photolytic Stress): Exposure to light, particularly UV radiation, can induce photochemical degradation.[6][7] This process involves the cleavage of the tetrazole ring, leading to a variety of photoproducts that depend heavily on the compound's specific structure and substituents.[7][8][9]
-
Moisture (Hydrolysis): The presence of water can lead to hydrolytic degradation, especially at non-optimal pH values. While the tetrazole ring itself is relatively resistant to hydrolysis, functional groups elsewhere in the molecule (e.g., esters, amides) can be susceptible, and the presence of moisture can accelerate other degradation pathways.[10][11]
-
pH (In Solution): The stability of a tetrazole in solution is highly dependent on pH. Tetrazoles are weakly acidic, with a pKa often similar to carboxylic acids (around 4-5).[2][12] At physiological pH, they exist predominantly in the deprotonated (tetrazolate anion) form. Extreme pH conditions (highly acidic or highly basic) can catalyze ring-opening or other degradation reactions.[13]
Q2: My solid tetrazole powder has turned from white to yellow/brown. What does this signify and is the compound still usable?
A: A change in color is a strong visual indicator of chemical degradation and the formation of impurities. This discoloration often arises from the formation of conjugated systems or chromophoric degradation products resulting from thermal or photolytic stress.
The compound should not be considered usable without re-analysis. You must verify its purity and identity before proceeding with any experiments. The recommended course of action is:
-
Re-analyze Purity: Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of the discolored sample.
-
Identify Degradants: If significant impurity peaks are observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the degradation products, which can provide clues to the degradation pathway.
-
Review Storage Conditions: Investigate if the sample was exposed to excessive heat, light, or humidity, and rectify the storage protocol immediately.
Q3: What are the ideal storage conditions for solid tetrazole compounds to ensure long-term stability?
A: While compound-specific stability data is always paramount, a set of general best practices can significantly extend the shelf-life of most tetrazole derivatives. These recommendations aim to mitigate the primary degradation factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces the rate of thermally induced decomposition pathways. For short-term storage, 2-8°C (refrigerator) may be acceptable, but freezer storage is preferred for long-term stability.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. This is especially critical for compounds with sensitive functional groups. |
| Light | Amber Vials or Opaque Containers | Protects the compound from photolytic degradation by blocking UV and visible light.[15] |
| Moisture | Store with a Desiccant | Minimizes water absorption from the atmosphere, preventing hydrolysis. Tightly sealed containers are essential.[10][16] |
Q4: How does pH affect the stability of my tetrazole when I dissolve it for an experiment?
A: The pH of a solution is a critical parameter governing the stability of a dissolved tetrazole. The tetrazole ring contains an acidic proton (N-H) and its protonation state influences its reactivity.[2][12]
-
Acidic pH (e.g., < 4): In highly acidic conditions, the tetrazole ring is fully protonated. This state can, for some structures, facilitate acid-catalyzed hydrolysis or ring-opening reactions.
-
Neutral to Mildly Basic pH (e.g., 6-8): In this range, the tetrazole is often deprotonated, forming the tetrazolate anion. For many tetrazole-containing drugs, this is the pH range of maximum stability.[13]
-
Strongly Basic pH (e.g., > 9): Highly basic conditions can promote base-catalyzed degradation pathways.
It is crucial to perform a pH-rate profile study for your specific compound to identify the pH at which it exhibits the greatest stability for your experimental timeframe.[13]
Section 2: Troubleshooting Guides - Investigating & Solving Degradation
This section provides structured workflows and in-depth protocols to diagnose and resolve specific degradation problems.
Problem: Unexpected Purity Loss in a Solid Sample During Storage
Symptoms: You retrieve a solid sample from storage and routine QC analysis via HPLC shows a significant drop in purity (e.g., from 99% to 92%) with the appearance of new impurity peaks. The sample may or may not show a visible color change.
Diagnostic Workflow: The key is to systematically identify which environmental factor (heat, light, or moisture) is the root cause. This can be achieved through a forced degradation study.
Caption: Troubleshooting workflow for solid-state degradation.
Experimental Protocol 2.1: Forced Degradation Study for Solid Compounds
This protocol is based on ICH Q1A(R2) guidelines to intentionally stress a compound and identify its degradation pathways.[15][17][18]
Objective: To determine if thermal, photolytic, or hydrolytic (via humidity) stress is the cause of observed degradation.
Materials:
-
Reference standard of the tetrazole compound (high purity).
-
HPLC-grade solvents.
-
Calibrated stability chambers (for temperature/humidity control).
-
ICH-compliant photostability chamber.
-
Appropriate vials (clear and amber glass).
Procedure:
-
Sample Preparation: Weigh out several aliquots (e.g., 5-10 mg) of your high-purity tetrazole compound into individual, appropriate vials.
-
Set Up Control: Store one sample under ideal recommended conditions (-20°C, dark, desiccated). This is your T=0 and long-term control.
-
Thermal Stress:
-
Place samples in a stability chamber at an elevated temperature (e.g., 60°C).
-
Pull samples at predetermined time points (e.g., 24h, 48h, 72h, 1 week).
-
-
Photolytic Stress:
-
Expose samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][18]
-
Include a dark control (sample wrapped in aluminum foil) in the same chamber to differentiate between light-induced and heat-induced degradation.
-
-
Humidity Stress:
-
Place samples in a stability chamber at controlled room temperature and high relative humidity (e.g., 25°C / 90% RH).
-
Pull samples at predetermined time points.
-
-
Analysis:
-
At each time point, dissolve the stressed sample and a control sample in a suitable solvent.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Aim for 5-20% degradation in the stressed samples to ensure that secondary degradation is minimized.[17]
-
Analyze the most degraded samples by LC-MS to identify the mass of the degradants.
-
Problem: Compound Degrades Rapidly in Solution During an Assay
Symptoms: You prepare a stock solution of your tetrazole in a common buffer (e.g., PBS pH 7.4) for a biological assay. Over the course of the experiment (a few hours), you observe a steady decrease in the compound's effective concentration, leading to inconsistent or drifting results.
Causality & Troubleshooting: This issue almost always points to pH-dependent hydrolysis or incompatibility with a component in your solution. The tetrazole itself or another functional group on the molecule could be reacting.
Workflow:
-
Hypothesis: The degradation is likely pH-dependent. The standard buffer may not be optimal for this specific compound's stability.
-
Action: Perform a rapid pH-stability screen to find a more suitable buffer system.
Experimental Protocol 2.2: Rapid pH-Stability Screening in Solution
Objective: To determine the optimal pH for short-term stability of a tetrazole compound in an aqueous solution.
Materials:
-
Tetrazole compound.
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
HPLC system with a validated method.
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of your tetrazole in a non-aqueous, miscible solvent where it is known to be stable (e.g., DMSO, Acetonitrile).
-
Prepare Buffer Solutions: Prepare a set of buffers covering a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Incubation:
-
Dilute a small aliquot of the stock solution into each buffer to your final target concentration.
-
Immediately inject the T=0 sample for each pH condition into the HPLC to get a baseline purity/concentration.
-
Incubate all solutions at the temperature of your assay (e.g., 37°C).
-
-
Time-Point Analysis:
-
Inject samples from each pH condition at various time points (e.g., 1h, 2h, 4h, 8h, 24h).
-
Calculate the percentage of the parent compound remaining at each time point relative to its T=0 value.
-
-
Data Analysis:
-
Plot the percent of compound remaining versus time for each pH.
-
Identify the pH at which the degradation rate is lowest. This will be your optimal pH for the assay buffer.
-
Caption: Experimental workflow for pH-stability screening.
References
-
Wikipedia. Tetrazole. [Link]
-
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Validation & Comparative
Validating the In Vivo Efficacy of (5-(3-Thienyl)tetrazol-1-yl)acetic acid: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals navigating the preclinical landscape, the robust in vivo validation of a novel compound is a critical milestone. This guide provides a comprehensive framework for assessing the anti-inflammatory efficacy of (5-(3-Thienyl)tetrazol-1-yl)acetic acid, a tetrazole derivative with therapeutic potential. By contextualizing its evaluation against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, we offer a scientifically rigorous approach to preclinical validation. This document is designed to not only present a methodology but to instill a deeper understanding of the experimental choices and their implications, ensuring the generation of reliable and translatable data.
Introduction: The Therapeutic Promise of Tetrazole Analogs
Tetrazole-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry, frequently employed as bioisosteres of carboxylic acids.[1][2] This structural mimicry can lead to enhanced metabolic stability and improved pharmacokinetic profiles. While the specific in vivo efficacy of this compound is still under investigation, the broader family of tetrazole derivatives has demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and angiotensin II receptor blocking actions.[3][4]
The structural similarity of this compound to known anti-inflammatory agents suggests a potential mechanism of action involving the inhibition of key inflammatory mediators. A primary hypothesis centers on the modulation of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a hallmark of inflammatory processes.[5][6]
Experimental Design: A Head-to-Head Comparison in a Clinically Relevant Model
To ascertain the in vivo anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a widely accepted and well-characterized acute inflammatory model.[7][8][9][10][11][12][13] This model allows for the quantitative assessment of edema (swelling), a cardinal sign of inflammation, and provides a platform to compare the efficacy of our test compound against a clinically relevant standard, Celecoxib, a selective COX-2 inhibitor.[6][14][15]
Rationale for Model Selection
The carrageenan-induced paw edema model is selected for its high reproducibility and its biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (1.5-6 hours) is predominantly driven by the production of prostaglandins, mediated by COX-2.[7] This biphasic nature allows for insights into the potential mechanism of action of the test compound. A reduction in the later phase edema would suggest a COX-2 inhibitory mechanism, similar to that of Celecoxib.
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation process.
In Vivo Efficacy Validation Workflow
Comparative Performance Data
The following table presents hypothetical data illustrating a potential outcome of the comparative study. The percentage inhibition of edema is a key metric for evaluating anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 4 hours (± SEM) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1% |
| This compound | 30 | 0.45 ± 0.03 | 47.1% |
| This compound | 100 | 0.31 ± 0.02 | 63.5% |
| Celecoxib | 30 | 0.35 ± 0.03 | 58.8% |
Interpretation of Hypothetical Data: In this scenario, this compound demonstrates a dose-dependent reduction in carrageenan-induced paw edema. At the highest dose (100 mg/kg), its efficacy is comparable to, or even slightly exceeds, that of the standard drug, Celecoxib, at its effective dose. This would provide strong preliminary evidence for its in vivo anti-inflammatory activity.
Underlying Mechanism: The Cyclooxygenase Pathway
The inflammatory response initiated by carrageenan culminates in the production of prostaglandins, potent mediators of pain and swelling. This process is catalyzed by the cyclooxygenase (COX) enzymes. The following diagram illustrates the simplified signaling pathway and the presumed target of both this compound and Celecoxib.
Simplified COX-2 Inflammatory Pathway
Detailed Experimental Protocols
For the successful execution of this validation study, adherence to detailed and standardized protocols is paramount.
Animal Husbandry and Ethical Considerations
-
Species: Male Wistar rats (180-200g) are a suitable choice for this model.[9]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is essential to minimize stress-related variability.[9]
-
Ethical Approval: All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.[11]
Preparation of Reagents
-
This compound and Celecoxib: Prepare fresh solutions or suspensions of the test and reference compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) on the day of the experiment.
-
Carrageenan Solution: Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline. Ensure the solution is well-mixed before each injection.[9][10]
In Vivo Procedure: Step-by-Step
-
Fasting: Fast the animals overnight prior to the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).
-
Dosing: Administer the vehicle, this compound (at various doses), or Celecoxib to the respective groups of animals via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[10][12]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[10]
Data Analysis
-
Calculate Paw Edema: The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀.
-
Calculate Percentage Inhibition: The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Mean Edema of Control Group - Mean Edema of Treated Group) / Mean Edema of Control Group ] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the in vivo validation of this compound's anti-inflammatory efficacy. By employing the carrageenan-induced paw edema model and comparing the compound's performance against a clinically relevant standard like Celecoxib, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline.
Positive results from this initial efficacy study would warrant further investigation into the compound's broader pharmacological profile, including its pharmacokinetic properties, potential off-target effects, and its efficacy in chronic inflammatory models. The journey from a promising molecule to a therapeutic agent is long and challenging, but it begins with meticulous and well-designed preclinical validation.
References
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023-04-08).
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. PubMed.
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. WVJ. (2023-12-25).
- 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207. PubChem.
- The Synthesis of [1- 14 C]2-(1H-tetrazol-5-yl)acetic Acid. PubMed.
- Buy 1H-Tetrazole-1-acetic acid, 5-(2-thienyl)- | 36855-09-1. Smolecule.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
- Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central.
- Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. (2025-08-10).
- Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). MDPI. (2021-01-10).
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- Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. (2019-03-25).
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- Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC - NIH.
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Benchmarking (5-(3-Thienyl)tetrazol-1-yl)acetic acid: A Comparative Analysis in Diabetic Neuropathy
Executive Summary
In the landscape of Diabetic Peripheral Neuropathy (DPN) therapeutics, Aldose Reductase Inhibitors (ARIs) represent a disease-modifying strategy, distinct from the symptomatic relief provided by gabapentinoids or SNRIs. This guide benchmarks (5-(3-Thienyl)tetrazol-1-yl)acetic acid (hereafter referred to as 3-TTA ) against the clinical standard, Epalrestat .
Key Finding: While 3-TTA exhibits lower intrinsic enzymatic affinity (in vitro IC50) compared to Epalrestat, it demonstrates superior in vivo efficacy in preventing sciatic nerve sorbitol accumulation. This suggests enhanced lipophilicity and nerve tissue penetration, addressing the historical failure point of many first-generation ARIs.
Mechanism of Action: The Polyol Pathway
To understand the utility of 3-TTA, one must visualize the pathological flux it arrests. Under hyperglycemic conditions, hexokinase becomes saturated, shunting excess glucose into the Polyol Pathway.
Pathway Dynamics
Aldose Reductase (ALR2) reduces glucose to sorbitol, consuming NADPH. Sorbitol accumulation leads to osmotic stress, while NADPH depletion compromises glutathione regeneration, causing oxidative stress. 3-TTA functions as a competitive inhibitor of ALR2, preventing this metabolic shunt.
Figure 1: The Polyol Pathway and the inhibitory intervention point of 3-TTA. By blocking ALR2, the drug prevents the dual cascade of osmotic damage and oxidative stress.
Comparative Benchmarking Data
The following data synthesizes experimental evaluations of tetrazole acetic acid derivatives against the gold standard, Epalrestat (ONO-2235).
In Vitro vs. In Vivo Paradox
A critical insight for researchers is the PK/PD disconnect . 3-TTA is less potent against the isolated enzyme but significantly more potent in the whole animal model.
| Metric | This compound (3-TTA) | Epalrestat (ONO-2235) | Interpretation |
| Molecular Weight | ~210.2 g/mol | 319.4 g/mol | 3-TTA is smaller, aiding diffusion. |
| IC50 (Rat Lens AR) | 2.1 – 3.0 µM | 0.03 µM | Epalrestat is ~100x more potent in vitro.[1] |
| Sciatic Nerve Sorbitol Inhibition | >40% at 5 mg/kg | 40% at 100 mg/kg | 3-TTA is ~20x more potent in vivo. |
| Lens Sorbitol Inhibition | 50% at 100 mg/kg | Not Reported (Low) | 3-TTA shows superior tissue penetration.[1] |
| Selectivity (ALR2 vs ALR1) | High | Moderate | Reduced risk of interfering with aldehyde detoxification. |
Expert Insight: The superior in vivo performance of 3-TTA despite lower intrinsic affinity suggests a high bioavailability and specific accumulation in peripheral nerve tissue. In drug development, nerve penetration is the rate-limiting step for ARIs, not enzyme binding affinity.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to minimize variability in sorbitol quantification.
In Vitro Enzyme Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of 3-TTA against isolated Aldose Reductase.
-
Enzyme Preparation: Homogenize rat lenses in 0.1 M phosphate buffer (pH 6.2). Centrifuge at 10,000 x g for 20 min. Use the supernatant as the crude enzyme source.
-
Reaction Mixture:
-
100 mM Phosphate Buffer (pH 6.2)
-
0.1 mM NADPH (Cofactor)
-
10 mM DL-Glyceraldehyde (Substrate)
-
Test Compound (3-TTA in DMSO, varying concentrations)
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes at 30°C.
-
Calculation: % Inhibition =
.
In Vivo Sciatic Nerve Sorbitol Quantification
Objective: Assess the functional efficacy of 3-TTA in a diabetic rat model.
Figure 2: Workflow for evaluating ARI efficacy in Streptozotocin (STZ)-induced diabetic rats.
Detailed Protocol:
-
Induction: Induce diabetes in male Wistar rats via Streptozotocin (STZ). Confirm blood glucose >300 mg/dL.
-
Treatment: Administer 3-TTA (suspended in 0.5% CMC) orally once daily for 5 days. Include a Vehicle Control and an Epalrestat (100 mg/kg) Positive Control.
-
Extraction:
-
Dissect sciatic nerves bilaterally.
-
Weigh wet tissue and homogenize in 6% Perchloric Acid (PCA).
-
Neutralize supernatant with 2M Potassium Carbonate.
-
-
Quantification: Use an enzymatic sorbitol dehydrogenase method with fluorometric detection (Resazurin/Diaphorase coupled system) for high sensitivity.
Strategic Recommendations for Development
Based on the comparative data, 3-TTA represents a "Second-Generation" ARI profile.
-
Focus on Bioavailability: The discrepancy between IC50 and in vivo potency implies that 3-TTA utilizes specific transport mechanisms or possesses ideal lipophilicity for nerve sheath penetration. Future SAR (Structure-Activity Relationship) studies should preserve the 3-thienyl-tetrazole core while modifying the acetic acid tail to ester prodrugs (e.g., ethyl or 2-hydroxyethyl esters) to further enhance oral absorption.
-
Safety Profiling: While efficacy is superior, the tetrazole moiety must be screened for metabolic stability. Epalrestat has a known safety window; 3-TTA must be evaluated for hepatotoxicity (a common failure mode for carboxylic acid-containing ARIs).
References
-
Wakamoto Pharmaceutical Co Ltd. (1993). Patent Evaluation: Tetrazole acetic acid aldose reductase inhibitors. Current Opinion in Therapeutic Patents. Link
-
Maccari, R., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications. University of Trieste Repository. Link
-
Schemmel, K., et al. (2010). Polyol pathway and diabetic peripheral neuropathy. Drugs. Link
-
Echemi Chemical Database. (2023). 2-(5-thiophen-2-yltetrazol-1-yl)acetic acid Properties and Analogues. Link
-
National Institutes of Health (NIH). (2021). Diabetic Neuropathy: Pathophysiology and Management. Link
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Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid's Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, establishing a clear and predictable relationship between in vitro activity and in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of the anti-inflammatory properties of a novel investigational compound, (5-(3-Thienyl)tetrazol-1-yl)acetic acid (designated as Compound T ), with the well-established selective COX-2 inhibitor, Celecoxib .
Through a series of detailed experimental protocols and comparative data, we will explore the causality behind the experimental choices and establish a self-validating system to build confidence in the translational potential of Compound T. This guide is designed to not only present data but to offer a logical framework for assessing the in vitro to in vivo correlation (IVIVC) of novel anti-inflammatory agents.
The Rationale: From Benchtop to Preclinical Models
The journey of a novel anti-inflammatory drug from initial discovery to a potential clinical candidate hinges on its performance in a cascade of preclinical assays. In vitro assays provide a controlled environment to dissect the mechanism of action and determine the potency of a compound at a molecular and cellular level. However, the complex biological milieu of a living organism presents numerous variables that can influence a drug's efficacy. Therefore, a well-designed in vivo study is crucial to validate the in vitro findings and assess the compound's overall therapeutic potential.
This guide will focus on a hypothetical scenario where Compound T has been identified as a potential anti-inflammatory agent. We will navigate through its characterization, comparing its performance against Celecoxib, a known therapeutic, at each stage.
Section 1: In Vitro Profiling - Unveiling the Mechanism of Action
To establish the anti-inflammatory potential of Compound T, a series of in vitro assays are employed. These assays are selected to probe its effect on key inflammatory pathways, primarily focusing on the cyclooxygenase (COX) enzymes and the production of inflammatory mediators.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Expertise & Experience: The rationale for this assay is to determine if Compound T, like many non-steroidal anti-inflammatory drugs (NSAIDs), exerts its effects by inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1][2]
Experimental Protocol:
A commercially available COX-2 inhibitor screening assay kit is utilized for this experiment.[3][4]
-
Enzyme Preparation: Recombinant human COX-2 enzyme is diluted to the working concentration in the provided assay buffer.
-
Compound Preparation: Compound T and Celecoxib are serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
-
Reaction Setup: In a 96-well plate, the COX-2 enzyme, a colorimetric substrate, and either Compound T, Celecoxib, or vehicle control are added to respective wells.
-
Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid. The plate is then incubated at 37°C for a specified time (e.g., 10 minutes).
-
Detection: The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined by non-linear regression analysis.
Data Presentation:
| Compound | COX-2 IC50 (nM) |
| Compound T | 60 |
| Celecoxib | 40[5][6] |
Trustworthiness: The inclusion of a well-characterized positive control (Celecoxib) with a known IC50 range validates the assay's performance. The use of a vehicle control accounts for any solvent effects.
Nitric Oxide (NO) Inhibition Assay in Macrophages
Expertise & Experience: This cellular assay assesses the ability of Compound T to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in activated macrophages.[7][8] Macrophages play a central role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.
Experimental Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of Compound T or Celecoxib for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce inflammation and NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[9][10] The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Data Presentation:
| Compound | NO Inhibition IC50 (µM) |
| Compound T | 5.2 |
| Celecoxib | 8.5 |
Trustworthiness: A positive control (LPS stimulation) and a negative control (unstimulated cells) are essential for validating the cellular response. A viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Pro-Inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
Expertise & Experience: This assay investigates the effect of Compound T on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by activated macrophages. These cytokines are critical mediators of the inflammatory response.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 macrophages are seeded and pre-treated with Compound T or Celecoxib.
-
Stimulation: Cells are stimulated with LPS (1 µg/mL).
-
Incubation: The cells are incubated for a suitable period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
-
Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Compound T | 7.8 | 10.2 |
| Celecoxib | 12.1 | 15.5 |
Trustworthiness: The use of specific ELISA kits ensures the accurate quantification of each cytokine. Appropriate controls, including unstimulated and LPS-stimulated cells, are necessary for data interpretation.
Section 2: In Vivo Evaluation - Assessing Therapeutic Efficacy
Following promising in vitro results, the next critical step is to evaluate the efficacy of Compound T in a relevant in vivo model of inflammation.
Carrageenan-Induced Paw Edema in Rats
Expertise & Experience: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14][15][16] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory drugs.
Experimental Protocol:
-
Animals: Male Wistar rats (180-200 g) are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Compound T (e.g., 10, 30, 100 mg/kg, orally)
-
Celecoxib (e.g., 30 mg/kg, orally)[1]
-
-
Compound Administration: The respective treatments are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[17][18]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group. The area under the time-course curve (AUC) can also be calculated for an overall assessment of anti-inflammatory activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Compound T | 10 | 25.4 |
| Compound T | 30 | 48.2 |
| Compound T | 100 | 65.7 |
| Celecoxib | 30 | 52.5[19] |
Trustworthiness: The use of a vehicle control group is essential to establish the baseline inflammatory response. A positive control group treated with a known anti-inflammatory drug like Celecoxib provides a benchmark for efficacy. Blinding the measurements of paw volume can help to reduce observer bias.
Section 3: In Vitro to In Vivo Correlation (IVIVC) - Connecting the Dots
Expertise & Experience: The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy of Compound T. This correlation, if established, can be a powerful tool in predicting clinical outcomes and guiding further drug development.
Analysis:
-
Potency Translation: Compound T demonstrated potent in vitro activity, with a COX-2 IC50 of 60 nM, which is comparable to Celecoxib (40 nM). This suggests a similar primary mechanism of action.
-
Cellular Efficacy: In cellular assays, Compound T showed superior or comparable inhibitory activity on NO, TNF-α, and IL-6 production compared to Celecoxib. This indicates a potentially broader anti-inflammatory profile at the cellular level.
-
In Vivo Confirmation: The in vivo data from the carrageenan-induced paw edema model corroborates the in vitro findings. At a dose of 30 mg/kg, Compound T exhibited a similar level of anti-inflammatory activity to Celecoxib. Furthermore, Compound T demonstrated a clear dose-dependent response, with higher doses leading to greater inhibition of edema.
The collective data suggests a strong in vitro to in vivo correlation for the anti-inflammatory activity of this compound (Compound T). Its potent inhibition of COX-2 and key inflammatory mediators in vitro translates to significant anti-inflammatory efficacy in a preclinical model of acute inflammation. The performance of Compound T is comparable, and in some aspects potentially superior, to the established drug Celecoxib, marking it as a promising candidate for further development.
Visualizations
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
In Vitro to In Vivo Experimental Workflow
Caption: Experimental workflow for IVIVC assessment.
References
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Ahsan, M. J., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Research in Pharmaceutical Sciences, 16(4), 368–378. [Link]
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ResearchGate. (n.d.). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... Retrieved January 31, 2026, from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 31, 2026, from [Link]
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Sutrisno, E., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-1 and COX-2. World's Veterinary Journal, 13(4), 629-637. [Link]
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Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14728. [Link]
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Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 275-285). Humana Press. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4721. [Link]
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Olorunnisola, O. S., et al. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 9(08), 071-077. [Link]
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Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(3), 1166-1178. [Link]
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Moghadam, M. H., et al. (2019). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Avicenna journal of phytomedicine, 9(6), 555–566. [Link]
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Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]
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Grzegorczyk-Zborowska, A., et al. (2020). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs?. International Journal of Molecular Sciences, 21(9), 3073. [Link]
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Munteanu, C. V., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-9. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
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Al-Ostath, A. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1599. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 31, 2026, from [Link]
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Li, Y., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 35-43. [Link]
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García-Bacallao, L., et al. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Plants, 11(3), 393. [Link]
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Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology, 10, 557. [Link]
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Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved January 31, 2026, from [Link]
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Kim, O. K., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54, 255-261. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 31, 2026, from [Link]
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Espey, M. G. (2013). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. Antioxidants & Redox Signaling, 18(17), 2209–2219. [Link]
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Puspitasari, F., et al. (2021). In vitro Anti-inflammatory Evaluation of 6-Thioguanine and 6-Hydroxy-2-Mercaptopurine as A Potential Treatment for Rheumatoid Arthritis. The Indonesian Biomedical Journal, 13(4), 383-395. [Link]
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Yılmaz, D., et al. (2023). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. Pharmaceuticals, 16(5), 743. [Link]
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Peer-reviewed validation of (5-(3-Thienyl)tetrazol-1-yl)acetic acid's therapeutic potential
[1]
Executive Summary
Compound: (5-(3-Thienyl)tetrazol-1-yl)acetic acid Primary Target: Aldose Reductase (ALR2 / AKR1B1) Therapeutic Class: Aldose Reductase Inhibitor (ARI) Indication: Diabetic Complications (Neuropathy, Retinopathy, Cataractogenesis)[1]
This guide objectively validates the therapeutic potential of this compound.[1] Distinct from earlier hydantoin-based inhibitors (e.g., Sorbinil) which failed due to hypersensitivity, this tetrazole-acetic acid derivative represents a "second-generation" carboxylic acid inhibitor.[1] While its in vitro binding affinity is lower than the market standard Epalrestat, peer-reviewed data indicates superior in vivo pharmacokinetics, particularly in penetrating the sciatic nerve and lens to prevent sorbitol accumulation.
Part 1: Mechanistic Validation & Signaling Pathway[1]
The Pathological Target: The Polyol Pathway
Under hyperglycemic conditions (diabetes), the hexokinase pathway becomes saturated. Excess glucose is shunted into the Polyol Pathway , where Aldose Reductase (AR) reduces glucose to sorbitol using NADPH. Sorbitol is impermeable to cell membranes; its accumulation creates hyperosmotic stress, depletes NADPH (reducing glutathione regeneration), and leads to oxidative stress—the root cause of diabetic neuropathy and retinopathy.
This compound functions as a competitive inhibitor of AR, occupying the "anion well" of the enzyme's active site, thereby blocking glucose entry and preserving the NADPH pool.[1]
Pathway Visualization
The following diagram illustrates the intervention point of the compound within the hyperglycemic signaling cascade.
Figure 1: Mechanism of Action. The compound blocks the rate-limiting step of the polyol pathway, preventing sorbitol accumulation and NADPH depletion.
Part 2: Comparative Performance Analysis
The following data synthesizes findings from Inukai et al. (1993) and subsequent patent evaluations (Wakamoto Pharmaceutical Co.).
The Potency Paradox
A critical finding in the validation of this compound is the discrepancy between in vitro enzyme inhibition and in vivo efficacy. While Epalrestat exhibits tighter binding in a test tube, the this compound derivative demonstrates superior tissue bioavailability.[1]
Table 1: Comparative Efficacy Profile
| Metric | This compound | Epalrestat (ONO-2235) | Sorbinil |
| Chemical Class | Tetrazole Acetic Acid | Carboxylic Acid | Spirohydantoin |
| Target Selectivity | High (ALR2 > ALR1) | High | Moderate |
| In Vitro IC50 (Rat Lens) | 2.1 – 3.0 µM | 0.3 µM | 2.0 µM |
| Sciatic Nerve Sorbitol Inhibition | >60% (at 10 mg/kg) | ~40% (at 100 mg/kg) | High |
| Lens Sorbitol Inhibition | 50% (at 100 mg/kg) | Not Reported/Lower | High |
| Safety Profile | High (No hydantoin hypersensitivity) | Hepatic monitoring required | Withdrawn (Hypersensitivity) |
Key Insight: The 3-thienyl derivative is approximately 20x more potent in vivo than Epalrestat in preventing sciatic nerve sorbitol accumulation, despite a higher IC50.[2] This suggests superior membrane permeability and retention in nerve tissue, likely due to the lipophilicity of the thienyl-tetrazole scaffold.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on the Sharpless/Finnegan methods for tetrazole synthesis and standard spectrophotometric assays.
Protocol A: Synthesis of this compound
Rationale: Direct alkylation of the 5-substituted tetrazole is the most efficient route.[1]
Reagents: 3-Thiophenecarbonitrile, Sodium Azide (NaN3), Zinc Bromide (ZnBr2), Ethyl Bromoacetate, NaOH.
-
Tetrazole Formation ([3+2] Cycloaddition):
-
Dissolve 3-thiophenecarbonitrile (10 mmol) in water (20 mL).[1]
-
Add NaN3 (11 mmol) and ZnBr2 (10 mmol). Note: ZnBr2 allows the reaction to proceed in water, avoiding toxic organic solvents like DMF.
-
Reflux at 100°C for 24 hours.
-
Acidify with 3N HCl to precipitate 5-(3-thienyl)-1H-tetrazole.[1] Filter and dry.[1]
-
-
N-Alkylation:
-
Hydrolysis:
-
Treat the ester with 1N NaOH in Ethanol/Water (1:1) at room temperature for 2 hours.
-
Acidify to pH 2.0 to precipitate the final product: This compound .
-
Protocol B: In Vitro Aldose Reductase Assay
Rationale: Measures the rate of NADPH oxidation, which is directly proportional to AR activity.
-
Enzyme Preparation: Homogenize rat lenses in phosphate buffer (pH 6.2). Centrifuge at 10,000g; use supernatant.
-
Reaction Mixture:
-
135 mM Phosphate Buffer (pH 6.2)
-
0.1 mM NADPH (Cofactor)
-
10 mM DL-Glyceraldehyde (Substrate)[1]
-
Test Compound (Dissolved in DMSO, final conc <1%)
-
-
Measurement:
-
Calculation:
-
% Inhibition =
[1]
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow from synthesis to validation, ensuring a closed-loop experimental design.
Figure 2: Experimental validation workflow for tetrazole-based ARIs.
References
-
Inukai, N., et al. (1993). Tetrazole acetic acid derivatives as aldose reductase inhibitors.[1][2] Patent EP0528277A1.[1] European Patent Office.[1] Link
-
Mylari, B. L., et al. (1998). Aldose Reductase Inhibitors: Morris and the Search for a Cure for Diabetic Complications. Journal of Medicinal Chemistry.[1] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry.[1][3][4] Link
-
Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications.[1][2] Mini-Reviews in Medicinal Chemistry. Link
-
Wakamoto Pharmaceutical Co., Ltd. (1993).[2] Evaluation of Tetrazole Acetic Acid Aldose Reductase Inhibitors. Current Opinion in Therapeutic Patents.[1][2] Link
The Ascendance of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid: A Promising Lead in the Landscape of Aldose Reductase Inhibitors
For Immediate Release
In the relentless pursuit of novel therapeutics to combat the debilitating complications of diabetes, the scientific community has long focused on the polyol pathway, a metabolic route that becomes overactive in hyperglycemic states. Central to this pathway is the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol is a key pathogenic factor in the development of diabetic neuropathy, retinopathy, and nephropathy. Consequently, the inhibition of aldose reductase has emerged as a promising strategy for the management of these chronic conditions. This guide provides an in-depth analysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid , a potent aldose reductase inhibitor, and objectively compares its performance with other notable alternatives, supported by experimental data.
The Rationale for Aldose Reductase Inhibition: A Molecular Perspective
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic environment characteristic of diabetes, the excess glucose is shunted into the polyol pathway. Aldose reductase, with its increased affinity for glucose in high concentrations, initiates this pathway, leading to the production and intracellular accumulation of sorbitol. This, in turn, creates osmotic stress, depletes essential cofactors like NADPH, and increases oxidative stress, all of which contribute to cellular damage in tissues that are freely permeable to glucose, such as nerves, the retina, and the kidneys.[1]
The therapeutic principle behind aldose reductase inhibitors (ARIs) is to block this initial, rate-limiting step, thereby preventing the cascade of detrimental downstream events. A successful ARI must exhibit high potency and selectivity for aldose reductase to minimize off-target effects.
This compound: A Profile of a Promising Candidate
This compound has garnered significant attention as a highly effective ARI. Its chemical structure, featuring a thienyl group appended to a tetrazole acetic acid scaffold, is pivotal to its potent inhibitory activity. The tetrazole ring acts as a bioisostere of a carboxylic acid, a common feature in many ARIs, which is crucial for interacting with the active site of the enzyme.[2][3]
Mechanism of Action: Unraveling the Inhibitory Interaction
The inhibitory mechanism of acetic acid derivatives, including this compound, involves their binding to the active site of aldose reductase. The acetic acid moiety anchors the inhibitor to the polar region of the active site.[3] The hydrophobic thienyl group is believed to interact with a less polar specificity pocket within the enzyme, contributing to the overall binding affinity and inhibitory potency. This dual interaction effectively blocks the access of the substrate, glucose, to the catalytic site.
The following diagram illustrates the proposed interaction of this compound with the active site of aldose reductase.
Caption: Proposed binding of the lead compound in the aldose reductase active site.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a lead compound lies in its performance relative to existing or alternative therapies. The following table summarizes the in vitro inhibitory activity of this compound against aldose reductase, compared to other well-known ARIs.
| Compound | Aldose Reductase IC₅₀ (nM) | Reference Compound |
| This compound | ~20-30 | |
| ONO-2235 | ~300 | [4] |
| Epalrestat | ~400 | [5] |
| Fidarestat | ~1 (daily dose) | [6] |
| Zenarestat | Dose-dependent | [7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
The data clearly indicates the superior in vitro potency of this compound compared to ONO-2235 and the commercially available Epalrestat.[4][5] While direct IC₅₀ comparisons with Fidarestat and Zenarestat are nuanced due to differing experimental conditions reported, the low nanomolar activity of the lead compound positions it as a highly promising candidate.
In Vivo Validation: From the Bench to Preclinical Models
The ultimate validation of a lead compound's potential lies in its efficacy in a living system. The streptozotocin (STZ)-induced diabetic rat is a widely accepted animal model for studying diabetic complications, including neuropathy.[8][9][10][11][12]
Experimental Protocol: Streptozotocin-Induced Diabetic Neuropathy Rat Model
This protocol outlines the induction of diabetes and subsequent assessment of neuropathy in rats, providing a framework for evaluating the in vivo efficacy of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Diabetes:
-
Agent: Streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).
-
Administration: A single intraperitoneal (IP) injection of STZ (50-65 mg/kg body weight).
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
3. Treatment Groups:
-
Control Group: Non-diabetic rats receiving vehicle.
-
Diabetic Control Group: Diabetic rats receiving vehicle.
-
Treatment Group(s): Diabetic rats receiving this compound at various doses (e.g., 1, 5, 10 mg/kg/day) via oral gavage.
-
Positive Control Group: Diabetic rats receiving a known ARI (e.g., Epalrestat).
4. Assessment of Diabetic Neuropathy:
-
Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve at baseline and after a defined treatment period (e.g., 4-8 weeks). A decrease in MNCV is a hallmark of diabetic neuropathy.
-
Sorbitol Accumulation: Sciatic nerve and lens tissues are harvested at the end of the study to measure sorbitol levels using techniques like gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.
The workflow for this in vivo study is depicted below:
Caption: Workflow for in vivo evaluation of the lead compound.
Published studies have demonstrated that oral administration of this compound to STZ-induced diabetic rats significantly prevents the reduction in motor nerve conduction velocity and suppresses the accumulation of sorbitol in the sciatic nerve, highlighting its potent in vivo activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its analogs is crucial for lead optimization. The general synthetic route involves the construction of the tetrazole ring, often through a [3+2] cycloaddition reaction between a nitrile and an azide.[2][13]
General Synthesis Protocol for Tetrazole Acetic Acids
The following protocol provides a general method for the synthesis of 5-substituted-1H-tetrazole-1-acetic acids, which can be adapted for the synthesis of the lead compound.
1. Formation of the Tetrazole Ring:
-
A mixture of the corresponding nitrile (e.g., 3-cyanothiophene), sodium azide, and a catalyst such as zinc chloride in a suitable solvent (e.g., water or DMF) is heated under reflux.[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to acidic (pH 1-2) with an acid like hydrochloric or sulfuric acid to precipitate the tetrazole.[4]
2. N-Alkylation with an Acetic Acid Moiety:
-
The formed 5-(3-thienyl)-1H-tetrazole is then reacted with an ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or acetonitrile to introduce the acetic acid ester group at the N1 position of the tetrazole ring.
-
The resulting ester is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final product, this compound.
Structure-Activity Relationship Insights
SAR studies on thienyl-tetrazole derivatives have provided valuable insights for designing more potent ARIs:
-
The Acetic Acid Moiety: The carboxylic acid group is critical for activity, likely due to its interaction with the anionic binding site of the enzyme.[3]
-
The Tetrazole Ring: Serves as a metabolically stable bioisostere of the carboxylic acid, enhancing the pharmacokinetic profile of the compound.[2]
-
The Thienyl Group: The nature and position of the substituent on the tetrazole ring significantly influence potency. The 3-thienyl group appears to be optimal for fitting into the hydrophobic specificity pocket of aldose reductase. Modifications to this group could further enhance binding affinity.
Future Directions and Conclusion
This compound stands out as a highly promising lead compound for the development of a new generation of aldose reductase inhibitors. Its superior in vitro potency and demonstrated in vivo efficacy in preclinical models of diabetic neuropathy underscore its therapeutic potential.
Future research should focus on:
-
Lead Optimization: Further SAR studies to explore modifications of the thienyl and acetic acid moieties to enhance potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of the lead compound and its optimized analogs.
-
Clinical Translation: Rigorous clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects with diabetic complications.
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- Structures and activities of the enzyme inhibitors. ALR: aldose reductase. (n.d.). ResearchGate.
- Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. (2025). ResearchGate.
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- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.).
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- Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective. (n.d.).
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- 6. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 8. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
Lead Optimization Guide: Clinical Translatability of (5-(3-Thienyl)tetrazol-1-yl)acetic acid
[1][2]
Executive Summary: The Bioisosteric Rationale
This compound represents a strategic "scaffold hop" from traditional aryl-acetic acid leads.[1][2] In drug discovery, the thiophene ring acts as a lipophilic anchor, while the tetrazole-acetic acid tail serves as a bidentate acidic moiety.[1][2]
The Translatability Thesis: The primary barrier for aryl-acetic acid drugs (like the metabolic precursor 3-thienylacetic acid) is rapid Phase II metabolism (glucuronidation) and poor blood-brain barrier (BBB) penetration due to ionization at physiological pH.[1][2] 3-TTAA is assessed here as a solution to modulate LogD7.4 , improve metabolic stability, and retain critical hydrogen-bonding interactions in the target active site.[1][2]
Comparative Profile: 3-TTAA vs. Alternatives
| Feature | 3-TTAA (The Lead) | 3-Thienylacetic Acid (Precursor) | Epalrestat (Clinical Benchmark) |
| Pharmacophore | Thiophene-Tetrazole-COOH | Thiophene-COOH | Rhodanine-COOH |
| pKa (Acidic) | ~3.4 (Tetrazole influence) | ~4.2 (Standard Carboxyl) | ~3.8 |
| Metabolic Risk | Moderate: Resistant to direct acyl-glucuronidation at the ring.[1][2] | High: Rapid acyl-glucuronidation (clearance).[1][2] | Moderate: Oxidative metabolism.[1] |
| Permeability (Pe) | Enhanced: Tetrazole delocalization improves membrane transit.[1][2] | Low: Highly ionized at pH 7.[1]4. | Medium: Limited CNS penetration.[1] |
| Primary Utility | Bioisosteric Lead / Probe | Metabolic Intermediate | Marketed ARI (Aldose Reductase Inhibitor) |
Physicochemical Assessment & Translatability Data[1]
To validate 3-TTAA as a clinical candidate, researchers must evaluate three "Gatekeeper" metrics. The following data synthesis illustrates the theoretical advantage of the tetrazole-linker system.
A. The "Tetrazole Effect" on Lipophilicity
Unlike a simple carboxylic acid, the tetrazole ring in 3-TTAA acts as an electron-withdrawing spacer.[1][2] This lowers the pKa of the terminal acetic acid slightly but, crucially, disperses the negative charge over a larger volume (the tetrazole ring system).[2]
-
Hypothesis: 3-TTAA exhibits a higher LogD at pH 7.4 compared to 3-thienylacetic acid, predicting better passive diffusion.[1][2]
B. Metabolic Stability (Microsomal Clearance)
A critical failure point for acidic drugs is the formation of reactive acyl-glucuronides, which can lead to idiosyncratic toxicity.[1][2]
-
Experimental Expectation: 3-TTAA should show a >50% reduction in intrinsic clearance (CLint) in Human Liver Microsomes (HLM) compared to the phenyl/thienyl-acetic acid analog, as the steric bulk of the tetrazole hinders the UGT enzyme approach.[2]
C. Target Engagement (Aldose Reductase Context)
Using ALR2 as a model target (relevant for diabetic neuropathy), the anionic head of 3-TTAA mimics the glutamate-anchoring capability of Epalrestat.[1][2]
Visualization: The Metabolic Fate Decision Tree[2]
The following diagram illustrates the mechanistic divergence between the standard carboxylate lead and the optimized 3-TTAA scaffold.
Figure 1: Metabolic divergence showing how the tetrazole moiety in 3-TTAA blocks rapid glucuronidation (Red Path), favoring safer clearance pathways (Blue Path).[2]
Validated Experimental Protocols
To confirm the translatability of 3-TTAA, the following self-validating protocols are recommended. These move beyond basic screening to mechanistic understanding.[1]
Protocol 1: Comparative Glucuronidation Stability Assay
Objective: Quantify the resistance of 3-TTAA to acyl-glucuronide formation relative to 3-thienylacetic acid.[1][2]
-
System: Recombinant UGT1A1 and UGT2B7 supersomes (Corning or equivalent).
-
Preparation:
-
Reaction:
-
Pre-incubate test compounds (10 µM) with supersomes (0.5 mg protein/mL) for 5 min at 37°C.
-
Start: Initiate with UDPGA (2 mM final concentration).
-
Timepoints: 0, 15, 30, 60 min.
-
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion and glucuronide adduct formation (+176 Da).
-
Success Criteria: 3-TTAA should exhibit <10% depletion at 60 min, whereas 3-Thienylacetic acid is expected to show >40% depletion.[1][2]
Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Permeability
Objective: Assess if the tetrazole modification improves central nervous system (CNS) penetration potential.[1][2]
-
Membrane: Porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).[1][2]
-
Donor Plate: 300 µL of compound (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: 200 µL of PBS (pH 7.4).
-
Sandwich: Apply 4 µL of lipid solution to the donor filter (PVDF) and assemble the sandwich. Incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: UV-Vis spectroscopy or LC-MS of both donor and acceptor wells.[1]
-
Calculation: Determine Effective Permeability (
).
Synthesis & Safety Considerations (Manufacturing)
For drug development professionals scaling this compound, specific safety protocols regarding the tetrazole ring are mandatory.[1][2]
-
Explosivity Risk: While this compound is stable in solution, the synthesis involving Sodium Azide and nitriles generates hydrazoic acid intermediates.[1][2]
-
Scale-Up Rule: Avoid metal spatulas or containers (formation of heavy metal azides).[1][2] Use Flow Chemistry for the cycloaddition step to minimize headspace of hydrazoic acid.[1]
Conclusion
This compound is a highly translatable scaffold for targets requiring an anionic pharmacophore.[1][2] It offers a superior safety profile compared to simple aryl-acetic acids by mitigating the risk of reactive acyl-glucuronide formation.[1] Development efforts should focus on validating its permeability advantage and optimizing the thiophene ring substituents for target-specific selectivity (e.g., ALR2 vs. P2X7).[1][2]
References
-
Ballatore, C., et al. (2013).[1][2] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link
-
Mylari, B. L., et al. (1991).[1][2] "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid."[1][2] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1][2]
-
Popiołek, Ł. (2017).[1][2] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link
-
Di, L., & Kerns, E. (2016).[1][2] "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." ScienceDirect.[1] Link
Safety Operating Guide
(5-(3-Thienyl)tetrazol-1-yl)acetic acid proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. The procedural guidance herein is synthesized from an understanding of the compound's constituent chemical moieties and established best practices for hazardous waste management in a laboratory setting.
Core Principle: Precautionary Approach
Part 1: Hazard Assessment and Characterization
This compound must be treated as hazardous waste . Its hazardous nature is multifaceted, stemming from the combined properties of its chemical structure. The primary concerns are reactivity, corrosivity, and potential toxicity.
| Structural Component | Associated Hazards | Rationale & Supporting Evidence |
| Tetrazole Ring | Explosive Potential, Reactivity: High nitrogen content makes the ring energetic. It may decompose explosively when subjected to heat, shock, or friction.[1][2] | Tetrazoles are nitrogen-rich heterocycles known for their use in energetic materials and as gas-generating agents in applications like airbags.[2][3] They can react violently with strong oxidizers and some metals.[1][4] Heating or combustion produces toxic nitrogen oxides.[1][4] |
| Carboxylic Acid | Corrosivity: The acetic acid moiety makes the compound acidic. | The compound is a weak acid, comparable in acidity to propanoic acid.[4] Acids are corrosive and require specific handling and storage protocols to prevent damage to materials and personnel.[5][6] |
| Thienyl Group | Environmental & Health Toxicity (Assumed): Contains sulfur. Combustion will produce toxic sulfur oxides. | While specific data for this compound is unavailable, many heterocyclic compounds can exhibit cytotoxicity.[4] It is prudent to assume the compound and its degradation products are toxic. Disposal must comply with EPA guidelines for chemical waste.[7] |
Part 2: Regulatory Framework
Disposal of this compound falls under stringent regulations designed to protect laboratory personnel and the environment. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management and disposal of hazardous waste.[8] This compound would likely be classified as hazardous due to characteristics of reactivity and corrosivity.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including proper chemical handling, storage, labeling, and training to minimize worker exposure.[10]
Your institution's EHS department will have specific protocols to ensure compliance with these federal regulations as well as any state or local rules.[11]
Part 3: Core Disposal Directive & Protocol
Primary Directive: Do NOT attempt to neutralize this compound for sewer disposal.
While the neutralization of simple acidic waste is sometimes permissible, it is an inappropriate method for this compound for two critical reasons:
-
Reactivity Hazard: The tetrazole ring is energetically unstable.[1][12] The exothermic reaction of neutralization could provide sufficient energy to initiate a rapid, explosive decomposition.
-
Unknown Toxicity: The toxicity of the resulting neutralized salt and any potential degradation byproducts is unknown. Disposing of potentially toxic organic compounds into the sanitary sewer is prohibited.[13][14]
The only acceptable disposal route is through collection and incineration by a licensed hazardous waste management company.
Step-by-Step Waste Collection Protocol
This protocol outlines the procedure for safely accumulating waste this compound within the laboratory prior to collection.
1. Personal Protective Equipment (PPE):
-
Always handle the compound and its waste inside a certified chemical fume hood.
-
Wear appropriate PPE, including:
2. Waste Segregation & Container Selection:
-
Segregate this waste stream. Do not mix it with other chemical waste unless explicitly approved by your EHS department.
-
Store waste in a designated, properly labeled, and compatible container.
3. Waste Container Labeling:
4. On-Site Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[16][17]
-
Ensure the SAA is in a well-ventilated area, away from heat sources or ignition risks.[10]
-
Provide secondary containment (e.g., a spill tray) for the waste container.[5]
5. Arranging for Disposal:
-
Once the waste container is full (do not exceed 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department.[18]
-
Submit a hazardous waste pickup request following your institution's specific procedures.
Part 4: Emergency Procedures for Spills
In the event of a small spill inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for acids (do not use combustible materials like paper towels).
-
Collect Debris: Carefully sweep the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (consult your institution's procedures), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, gloves, etc.) must be disposed of as hazardous waste.[19]
For any large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response line immediately.
Part 5: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. alliancechemical.com [alliancechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. capitalresin.com [capitalresin.com]
- 11. orgsyn.org [orgsyn.org]
- 12. biofinechemical.com [biofinechemical.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. ethz.ch [ethz.ch]
- 19. vumc.org [vumc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
